Asoprisnil ecamate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
163883-88-3 |
|---|---|
Molekularformel |
C31H40N2O5 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
InChI-Schlüssel |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
Isomerische SMILES |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Kanonische SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Andere CAS-Nummern |
222732-94-7 |
Synonyme |
asoprisnil ecamate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Asoprisnil Ecamate: A Technical Guide to its Mechanism of Action on Progesterone Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil (B1665293) ecamate, a synthetic steroidal selective progesterone (B1679170) receptor modulator (SPRM), has been a significant compound of interest for its potential therapeutic applications in gynecological conditions such as uterine fibroids and endometriosis.[1][2] As the prodrug of asoprisnil, its mechanism of action is characterized by a unique mixed partial agonist and antagonist profile at the progesterone receptor (PR).[1][3] This document provides an in-depth technical overview of asoprisnil's interaction with the progesterone receptor, summarizing quantitative binding data, detailing key experimental methodologies, and visualizing the associated molecular pathways. Although its development was discontinued (B1498344) due to long-term endometrial safety concerns, the study of asoprisnil has provided valuable insights into the complex, tissue-specific effects of SPRMs.[3]
Progesterone Receptor Binding and Selectivity
Asoprisnil, the active metabolite of asoprisnil ecamate, demonstrates a high and selective binding affinity for the progesterone receptor, comparable to the endogenous ligand, progesterone, and the well-known antagonist mifepristone (B1683876) (RU486). Its selectivity is a key feature, with significantly lower affinity for other steroid hormone receptors, which is desirable for minimizing off-target effects.
Quantitative Binding Affinity Data
The binding affinity of asoprisnil and related compounds to various steroid receptors has been quantified through competitive radioligand binding assays. The dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) ± SE | Reference |
| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 | |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | |
| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 |
Asoprisnil also exhibits a reduced affinity for the glucocorticoid receptor (GR) compared to mifepristone and low affinity for the androgen receptor (AR). No significant binding has been detected for the estrogen receptor (ER) or mineralocorticoid receptor (MR).
Mechanism of Action at the Progesterone Receptor
Asoprisnil's unique pharmacological profile stems from its mixed agonist and antagonist activity, which is tissue- and gene-specific. This dual activity is a hallmark of SPRMs and is attributed to the distinct conformational change it induces in the progesterone receptor upon binding.
Signaling Pathway Modulation
Upon binding to the progesterone receptor, asoprisnil induces a receptor conformation that is different from that induced by either progesterone (a full agonist) or mifepristone (a full antagonist). This unique conformation leads to a differential recruitment of coactivators and corepressors to the promoter regions of target genes, resulting in a mixed transcriptional response.
In the absence of progesterone, asoprisnil can induce minimal transactivation of certain genes, such as the mouse mammary tumor virus (MMTV) reporter gene and the endogenously expressed serum and glucocorticoid-responsive kinase (Sgk) gene in T47D breast cancer cells. This agonistic activity involves the recruitment of coactivators like SRC-1. Conversely, in the presence of progesterone, asoprisnil acts as an antagonist, inhibiting progesterone-induced gene transcription.
References
The Chemical Landscape of Asoprisnil Ecamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that has been investigated for its potential in treating gynecological conditions such as endometriosis and uterine fibroids. As a prodrug, it is rapidly converted in the body to its active metabolite, Asoprisnil (J867), which exhibits a unique mixed agonist and antagonist profile at the progesterone receptor (PR). This technical guide provides an in-depth exploration of the chemical structure, synthesis, and mechanism of action of this compound, presenting available quantitative data, experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for researchers in the field. Although the development of this compound was discontinued (B1498344) due to long-term endometrial safety concerns, the extensive research conducted provides valuable insights into the structure-activity relationships and biological effects of SPRMs.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the potent SPRM, Asoprisnil. The "ecamate" moiety is an ethyl carbamate (B1207046) group attached to the oxime functional group of Asoprisnil. This prodrug modification was designed to improve the pharmacokinetic properties of the active compound.
Table 1: Physicochemical Properties of this compound and Asoprisnil
| Property | This compound | Asoprisnil |
| IUPAC Name | [(E)-[4-[(8S,11R,13S,14S,17S)-17-Methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate[1] | (8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2] |
| Other Names | J-956[3][4] | J-867[2] |
| CAS Number | 222732-94-7 | 199396-76-4 |
| Molecular Formula | C₃₁H₄₀N₂O₅ | C₂₈H₃₅NO₄ |
| Molecular Weight | 520.66 g/mol | 449.59 g/mol |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Synthesis of Asoprisnil and this compound
While the precise, proprietary synthesis protocols for this compound are not publicly available, the general synthetic strategy for 11β-benzaldoxime-substituted estratrienes has been described. The synthesis involves a multi-step process to construct the steroidal backbone with the key 11β-phenyl group, followed by the formation of the oxime and subsequent attachment of the ethyl carbamate moiety.
Synthesis of Asoprisnil (J867)
A plausible synthetic route to Asoprisnil, the active metabolite, is outlined below, based on established chemical transformations in steroid chemistry.
Experimental Protocol (Generalized):
A detailed, step-by-step synthetic protocol for Asoprisnil is not available in the public domain. However, a generalized protocol based on the synthetic scheme is as follows:
-
Protection of 4-bromobenzaldehyde (I): The aldehyde group of 4-bromobenzaldehyde is protected, for example, as a diethyl acetal (B89532) (II) using triethyl orthoformate in the presence of an acid catalyst.
-
Grignard Reagent Formation: The protected 4-bromobenzaldehyde (II) is reacted with magnesium turnings in an anhydrous ether solvent like THF to form the corresponding Grignard reagent (III).
-
Conjugate Addition: The Grignard reagent (III) is added to a suitable steroid epoxide (IV) in the presence of a copper(I) salt catalyst (e.g., CuCl) to introduce the aryl group at the 11β-position, yielding the 11β-aryl steroid (V).
-
Spiro-epoxidation: The 17-keto group of the steroid (V) is converted to a spiro-epoxide (VI) using a sulfur ylide, generated from a sulfonium (B1226848) salt like trimethylsulfonium (B1222738) iodide and a strong base such as potassium tert-butoxide.
-
Epoxide Opening and Methylation: The epoxide ring (VI) is opened with a nucleophile, such as sodium methoxide, to introduce the 17α-methoxymethyl group and a 17β-hydroxyl group (VII). The resulting hydroxyl group is then alkylated, for instance, using methyl iodide and a base (Williamson ether synthesis), to yield the 17β-methoxy derivative (VIII).
-
Deprotection and Dehydration: The protecting group on the benzaldehyde (B42025) and any other protecting groups are removed under acidic conditions (e.g., using p-toluenesulfonic acid). This step is often accompanied by dehydration to form the conjugated diene system in the steroid A and B rings, resulting in the dienone intermediate (IX).
-
Oxime Formation: The aldehyde group of the intermediate (IX) is reacted with hydroxylamine (B1172632) hydrochloride in a basic solvent like pyridine to form the final product, Asoprisnil.
Synthesis of this compound (J956)
This compound is synthesized from Asoprisnil by the formation of an ethyl carbamate on the oxime nitrogen.
Experimental Protocol (Generalized):
A specific, detailed experimental protocol for the synthesis of this compound from Asoprisnil is not publicly available. However, a general method for the synthesis of oxime carbamates involves the reaction of an oxime with an isocyanate.
-
Carbamate Formation: Asoprisnil would be dissolved in a suitable aprotic solvent. An excess of ethyl isocyanate would be added, possibly in the presence of a non-nucleophilic base to facilitate the reaction. The reaction mixture would be stirred at a suitable temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: The resulting this compound would be purified using standard techniques such as column chromatography, crystallization, or preparative HPLC to obtain the final product of high purity.
Quantitative Data:
No quantitative data, such as reaction yields or purity for the synthesis of Asoprisnil or this compound, are available in the public domain.
Mechanism of Action: A Selective Modulation of the Progesterone Receptor
This compound, through its active metabolite Asoprisnil, exerts its effects by binding to the progesterone receptor (PR). The unique pharmacological profile of Asoprisnil stems from its ability to act as a partial agonist and antagonist, depending on the cellular context and the presence of progesterone.
The binding of Asoprisnil to the PR induces a conformational change in the receptor that is distinct from that induced by either progesterone (a full agonist) or pure antagonists. This unique conformation leads to differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in tissue-selective effects.
Receptor Binding Affinity
Asoprisnil demonstrates high and selective binding affinity for the progesterone receptor.
Table 2: Receptor Binding Affinity (Ki) of Asoprisnil and Reference Compounds
| Compound | Receptor | Ki (nM) |
| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 |
| Mifepristone (RU486) | Human Progesterone Receptor | 0.82 ± 0.01 |
Data from in vitro competitive radioligand binding assays.
Experimental Protocol: Receptor Binding Assay (Generalized)
-
Preparation of Receptor Source: A source of progesterone receptors is prepared, typically from cell lysates (e.g., from T47D breast cancer cells) or purified receptor protein.
-
Competitive Binding: A constant concentration of a radiolabeled progestin (e.g., ³H-promegestone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Asoprisnil).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, commonly by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound represents a significant development in the field of selective progesterone receptor modulators. While its clinical development was halted, the study of its chemical synthesis, structure-activity relationships, and unique mechanism of action has provided invaluable knowledge for the ongoing design and development of new therapeutic agents targeting the progesterone receptor for a variety of gynecological and other hormone-dependent conditions. The information compiled in this technical guide serves as a foundational resource for researchers dedicated to advancing this area of medicinal chemistry and pharmacology.
References
Asoprisnil Ecamate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil (B1665293) ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that was developed for the treatment of gynecological conditions such as uterine fibroids and endometriosis. As a prodrug, it is rapidly converted to its active metabolite, asoprisnil (J867), which exhibits a unique mixed partial agonist and antagonist profile at the progesterone receptor (PR). This tissue-selective activity allows for therapeutic effects on the endometrium and uterine fibroids while minimizing hypoestrogenic side effects.[1][2] Clinical studies demonstrated its efficacy in controlling uterine bleeding and reducing fibroid volume.[3][4] However, its development was discontinued (B1498344) due to endometrial safety concerns observed in long-term studies.[3] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of asoprisnil ecamate, including quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Pharmacodynamics
The pharmacodynamic profile of asoprisnil is defined by its high and selective binding affinity for the progesterone receptor, through which it exerts tissue-specific partial agonist and antagonist effects.
Mechanism of Action
Asoprisnil's primary mechanism of action involves its interaction with the progesterone receptor, a nuclear transcription factor that regulates gene expression upon ligand binding. As an SPRM, asoprisnil's binding to the PR induces a unique conformational change in the receptor, distinct from that caused by progesterone (a full agonist) or pure antagonists. This distinct conformation leads to differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in a mixed agonist/antagonist profile. In the absence of progesterone, asoprisnil can act as a partial agonist, while in the presence of progesterone, it acts as a competitive antagonist.
Receptor Binding Profile
Asoprisnil demonstrates a high and selective binding affinity for the progesterone receptor, with moderate affinity for the glucocorticoid receptor and low affinity for the androgen receptor. It has no significant binding affinity for the estrogen or mineralocorticoid receptors.
| Compound | Receptor | Relative Binding Affinity |
| Asoprisnil (J867) | Progesterone Receptor (PR) | High |
| Glucocorticoid Receptor (GR) | Moderate | |
| Androgen Receptor (AR) | Low | |
| Estrogen Receptor (ER) | None | |
| Mineralocorticoid Receptor (MR) | None | |
| Table 1: Receptor Binding Profile of Asoprisnil. |
Clinical Efficacy
Clinical trials have demonstrated the dose-dependent efficacy of asoprisnil in treating symptoms associated with uterine fibroids and endometriosis.
| Indication | Dose | Key Efficacy Endpoints | Reference |
| Uterine Fibroids | 5, 10, 25 mg/day | Suppressed uterine bleeding and reduced fibroid and uterine volume in a dose-dependent manner. | |
| Endometriosis | 5, 10, 25 mg/day | Reduced nonmenstrual pelvic pain and dysmenorrhea. | |
| Table 2: Summary of Key Clinical Efficacy of Asoprisnil. |
Pharmacokinetics
This compound is a prodrug that undergoes rapid conversion to its active metabolite, asoprisnil. The pharmacokinetic profile is characterized by this rapid conversion and subsequent metabolism.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is orally administered and is readily absorbed.
-
Metabolism: It is rapidly and extensively metabolized to its active form, asoprisnil (J867). Asoprisnil is further metabolized in the liver, primarily through cytochrome P450-dependent pathways, with the major metabolite being J912 (a product of 17β-O-demethylation).
-
Distribution and Excretion: After administration of asoprisnil in humans, the plasma concentrations of the metabolite J912 are substantially higher (approximately five times greater) than the parent drug, asoprisnil. The elimination half-life of both asoprisnil and J912 is similar, with mean values of approximately 4-5 hours.
| Parameter | Asoprisnil (J867) | J912 (Metabolite) |
| Plasma Exposure | - | ~5 times greater than Asoprisnil |
| Elimination Half-life (t½) | ~ 4-5 hours | ~ 4-5 hours |
| Table 3: Human Pharmacokinetic Parameters of Asoprisnil and its Major Metabolite. |
Note: Detailed quantitative data for Cmax, Tmax, and AUC in humans are limited in publicly available literature.
Experimental Protocols
Radioligand Competitive Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to its target receptor.
-
Objective: To determine the binding affinity (Ki) of asoprisnil for the progesterone receptor.
-
Methodology:
-
Receptor Preparation: A source of the progesterone receptor, such as a cell line expressing the receptor or a tissue homogenate, is prepared.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand known to bind to the receptor with high affinity.
-
Competition: Varying concentrations of the unlabeled test compound (asoprisnil) are added to the incubation mixture.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand, often by rapid filtration.
-
Quantification: The amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Transactivation Assay
This assay is used to assess the functional agonist or antagonist activity of a compound on a nuclear receptor.
-
Objective: To determine if asoprisnil acts as an agonist or antagonist at the progesterone receptor.
-
Methodology:
-
Cell Culture: A suitable cell line that expresses the progesterone receptor is used.
-
Transfection: The cells are transiently transfected with a reporter gene construct containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with varying concentrations of asoprisnil alone (to test for agonist activity) or in combination with progesterone (to test for antagonist activity).
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: The level of reporter gene expression indicates the degree of PR activation or inhibition by asoprisnil.
-
Clinical Trial Protocol (Phase II Example)
-
Objective: To evaluate the efficacy and safety of asoprisnil in patients with uterine leiomyomata.
-
Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Women with symptomatic uterine leiomyomata.
-
Intervention: Daily oral administration of asoprisnil (e.g., 5, 10, or 25 mg) or placebo for a defined period (e.g., 12 weeks).
-
Main Outcome Measures:
-
Changes in uterine bleeding assessed by daily diaries.
-
Hemoglobin concentrations.
-
Volume of the dominant leiomyoma and uterus measured by sonography.
-
Patient-reported symptoms (e.g., bloating, pelvic pressure).
-
Endometrial thickness and morphology.
-
Hormonal parameters.
-
Standard safety assessments.
-
-
Data Analysis: Statistical comparison of the treatment groups to the placebo group for all outcome measures.
Conclusion
This compound is a well-characterized selective progesterone receptor modulator with a distinct pharmacodynamic and pharmacokinetic profile. Its mixed agonist/antagonist activity at the progesterone receptor provides a mechanism for its tissue-selective therapeutic effects in gynecological disorders like uterine fibroids and endometriosis. Although its clinical development was halted due to long-term endometrial safety concerns, the extensive research on asoprisnil has significantly contributed to the understanding of SPRMs and continues to inform the development of new therapies in this class. Further research into the long-term endometrial effects of SPRMs is crucial for the future development of this promising class of drugs.
References
Asoprisnil Ecamate's Progesterone Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil (B1665293) ecamate, a selective progesterone (B1679170) receptor modulator (SPRM), and its active metabolite, asoprisnil, have been the subject of significant research for their potential therapeutic applications in gynecological conditions. A thorough understanding of their interaction with the progesterone receptor (PR) and its subtypes, PRA and PRB, is fundamental to elucidating their mechanism of action and tissue-selective effects. This technical guide provides a comprehensive overview of the binding affinity of asoprisnil for the progesterone receptor, details the experimental methodologies used for its characterization, and illustrates the pertinent signaling pathways and experimental workflows. While specific quantitative binding affinities for the individual PRA and PRB isoforms are not extensively reported in the available literature, this guide consolidates the existing data for the human progesterone receptor and discusses the functional differences observed between the isoforms in response to asoprisnil.
Progesterone Receptor Binding Affinity of Asoprisnil
Asoprisnil, the active metabolite of asoprisnil ecamate, is a high-affinity ligand for the human progesterone receptor (PR).[1] Its binding affinity is comparable to that of the potent synthetic antiprogestin mifepristone (B1683876) (RU486) and significantly higher than the endogenous ligand, progesterone.[1] This high affinity underscores its potency as a modulator of progesterone receptor activity.
Quantitative Binding Data
The binding affinity of asoprisnil and other reference compounds for the human progesterone receptor has been determined using competitive radioligand binding assays. The dissociation constant (Ki) is a measure of the binding affinity, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) ± SE | Reference |
| Asoprisnil (J867) | Human Progesterone Receptor | 0.85 ± 0.01 | [1] |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | [1] |
| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 | [1] |
Binding Selectivity for Other Steroid Receptors
Asoprisnil exhibits a high degree of selectivity for the progesterone receptor over other steroid hormone receptors. This selectivity is crucial for minimizing off-target effects.
| Receptor | Relative Binding Affinity | Reference |
| Glucocorticoid Receptor (GR) | Moderate | |
| Androgen Receptor (AR) | Low | |
| Estrogen Receptor (ER) | No significant affinity | |
| Mineralocorticoid Receptor (MR) | No significant affinity |
Interaction with Progesterone Receptor Subtypes: PRA and PRB
The two main isoforms of the progesterone receptor, PRA and PRB, are transcribed from the same gene but have distinct functional activities. PRB generally functions as a stronger transcriptional activator than PRA, which can act as a repressor of PRB and other steroid receptors. The tissue-specific effects of SPRMs like asoprisnil are believed to be partly due to their differential interactions with these isoforms and the subsequent recruitment of coactivators and corepressors.
Experimental Protocols
The characterization of asoprisnil's binding affinity and functional activity relies on established in vitro assays.
Competitive Radioligand Binding Assay
This assay is the standard method for determining the binding affinity of a compound to a receptor.
Objective: To determine the dissociation constant (Ki) of asoprisnil for the progesterone receptor.
Methodology:
-
Receptor Preparation: A source of progesterone receptors is prepared, typically from cytosolic fractions of tissues with high PR expression (e.g., rabbit uterus) or from cell lines engineered to express the human progesterone receptor.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the progesterone receptor with high affinity (e.g., [3H]-ORG-2058).
-
Competition: Increasing concentrations of the unlabeled test compound (asoprisnil) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Equilibrium: The mixture is incubated for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. A common technique is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of the test compound. This generates a competition curve from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Transactivation Assay
This assay is used to determine the functional consequences of a ligand binding to a nuclear receptor, specifically its ability to activate or inhibit gene transcription.
Objective: To assess the agonist or antagonist activity of asoprisnil on the progesterone receptor.
Methodology:
-
Cell Culture: A suitable cell line that expresses the progesterone receptor (or is engineered to do so) is cultured.
-
Transfection: The cells are transfected with two plasmids:
-
An expression vector for the progesterone receptor isoform of interest (e.g., PRA or PRB).
-
A reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or alkaline phosphatase).
-
-
Treatment: The transfected cells are treated with:
-
Varying concentrations of asoprisnil alone to test for agonist activity.
-
A known progesterone receptor agonist (e.g., progesterone) in combination with varying concentrations of asoprisnil to test for antagonist activity.
-
-
Incubation: The cells are incubated to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The level of reporter gene expression is quantified and compared between treatment groups to determine the dose-dependent agonist or antagonist effects of asoprisnil.
Visualizations
Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling pathway and modulation by Asoprisnil.
Competitive Radioligand Binding Assay Workflow
References
Asoprisnil Ecamate: An In Vitro Technical Guide to its Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (B1665293) ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that has been extensively studied for its potential therapeutic applications in gynecological conditions such as uterine fibroids and endometriosis.[1][2][3] As a prodrug, it is rapidly converted to its active metabolite, asoprisnil (J867).[3] Asoprisnil exhibits a unique pharmacological profile, acting as a partial agonist and antagonist of the progesterone receptor (PR), which allows for tissue-selective effects.[1] This technical guide provides a comprehensive overview of the in vitro cellular effects of asoprisnil ecamate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. Although its clinical development was discontinued (B1498344) due to long-term endometrial safety concerns, the extensive research on asoprisnil continues to provide valuable insights into the modulation of the progesterone receptor.
Core Mechanism of Action: A Mixed Agonist/Antagonist Profile
Asoprisnil's primary mechanism of action is its high and selective binding affinity for the progesterone receptor. Unlike the endogenous ligand progesterone (a full agonist) or pure antagonists like mifepristone (B1683876) (RU486), asoprisnil induces a unique conformational change in the PR. This distinct conformation leads to the differential recruitment of coactivators and corepressors to the promoter regions of target genes, resulting in a mixed and tissue-specific transcriptional response. In the absence of progesterone, asoprisnil can weakly recruit coactivators, leading to partial agonist effects. Conversely, in the presence of progesterone, it competes for PR binding and can displace progesterone, leading to antagonist effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on asoprisnil.
Table 1: Receptor Binding Affinity of Asoprisnil
| Compound | Receptor | Species | Kᵢ (nM) ± SE | Reference |
| Asoprisnil | Progesterone Receptor | Human | 0.85 ± 0.01 | |
| Progesterone | Progesterone Receptor | Human | 4.3 ± 1.0 | |
| RU486 (Mifepristone) | Progesterone Receptor | Human | 0.82 ± 0.01 | |
| Asoprisnil | Glucocorticoid Receptor | Human | Moderate Affinity | |
| Asoprisnil | Androgen Receptor | Human | Low Affinity | |
| Asoprisnil | Estrogen Receptor | Human | No Significant Affinity | |
| Asoprisnil | Mineralocorticoid Receptor | Human | No Significant Affinity |
Table 2: In Vitro Cellular Effects of Asoprisnil
| Cell Line | Assay | Effect | Observations | Reference(s) |
| T47D (Human Breast Cancer) | Transactivation Assay | Antagonist | Demonstrated antagonism, but not agonism. | |
| T47D (Human Breast Cancer) | Alkaline Phosphatase Activity Assay | Antagonist | Confirmed antagonist activity. | |
| T47D (Human Breast Cancer) | Gene Expression (Sgk-1, PPL) | Weak Agonist/Antagonist | Weakly activated gene expression and antagonized progesterone-induced expression. | |
| ELT3 (Rat Leiomyoma) | Cyclooxygenase (COX) Activity | Partial Agonist | Demonstrated partial progesterone-like inhibition of COX enzymatic activity. | |
| ELT3 (Rat Leiomyoma) | COX-2 Gene Expression | Partial Agonist | Demonstrated partial progesterone-like inhibition of COX-2 gene expression. | |
| Primary Endometrial Stromal Cells | Cell Proliferation (BrdU Incorporation) | Antiproliferative | Reduced DNA synthesis in a dose-dependent manner. | |
| Human Uterine Leiomyoma Cells | Cell Viability | Antiproliferative | Decreased the number of viable leiomyoma cells. | |
| Human Uterine Leiomyoma Cells | Apoptosis | Pro-apoptotic | Increased markers of apoptosis (cleaved caspase-3, cleaved PARP) and decreased the anti-apoptotic protein Bcl-2. |
Signaling Pathways and Cellular Effects
Asoprisnil's interaction with the progesterone receptor triggers a complex cascade of molecular events that ultimately modulate gene expression and cellular function.
Asoprisnil's mixed agonist/antagonist signaling pathway.
In uterine leiomyoma cells, asoprisnil has been shown to induce apoptosis through the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway. This involves the upregulation of TRAIL and its death receptors, leading to the activation of a caspase cascade.
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of compounds like this compound.
Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the binding affinity (Kᵢ) of asoprisnil for the progesterone receptor.
Materials:
-
Receptor Source: Cytosolic fraction from T47D cells or other PR-expressing cells.
-
Radioligand: [³H]-ORG-2058 or other suitable radiolabeled PR ligand.
-
Test Compound: Asoprisnil.
-
Reference Compound: Progesterone.
-
Assay Buffer: e.g., TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen cell source by homogenization and ultracentrifugation.
-
Assay Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled asoprisnil. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled progesterone).
-
Incubation: Incubate the mixtures at 4°C to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.
Workflow for determining receptor binding affinity.
Transactivation Assay
This assay assesses the functional agonist or antagonist activity of a compound on a nuclear receptor.
Objective: To determine if asoprisnil acts as a PR agonist or antagonist.
Materials:
-
Cell Line: Mammalian cells (e.g., HeLa or HEK293) that do not endogenously express PR.
-
Plasmids:
-
An expression vector for the human progesterone receptor.
-
A reporter plasmid containing a progesterone response element (PRE) driving a reporter gene (e.g., luciferase).
-
-
Transfection Reagent.
-
Test Compound: Asoprisnil.
-
Agonist Control: Progesterone.
-
Luciferase Assay System.
Procedure:
-
Transfection: Co-transfect the cells with the PR expression vector and the PRE-luciferase reporter plasmid.
-
Treatment:
-
Agonist mode: Treat cells with varying concentrations of asoprisnil alone.
-
Antagonist mode: Treat cells with a fixed concentration of progesterone in the presence of varying concentrations of asoprisnil.
-
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: The level of luciferase expression indicates the degree of PR activation (agonist activity) or inhibition (antagonist activity).
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Objective: To evaluate the effect of asoprisnil on endometrial cell proliferation.
Materials:
-
Cell Line: Primary endometrial stromal cells.
-
Test Compound: this compound.
-
BrdU Labeling Solution.
-
Fixing/Denaturing Solution.
-
Anti-BrdU Antibody.
-
Detection Substrate.
-
Microplate Reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound for 24-72 hours.
-
BrdU Labeling: Add BrdU labeling solution and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix and denature the cellular DNA.
-
Antibody Incubation: Incubate with an anti-BrdU antibody.
-
Detection: Add a detection substrate and measure the signal using a microplate reader.
Logical Relationship of Asoprisnil's Effects
The in vitro effects of asoprisnil can be understood as a logical progression from molecular binding to cellular responses.
Logical flow from molecular binding to cellular effects.
Conclusion
This compound, through its active metabolite asoprisnil, exhibits a complex and unique in vitro profile as a selective progesterone receptor modulator. Its high and selective binding to the PR, coupled with its mixed agonist-antagonist activity, results in a distinct pattern of gene expression modulation and cellular effects, notably antiproliferative and pro-apoptotic actions in uterine cells. The experimental protocols detailed in this guide provide a framework for the continued investigation of SPRMs and their therapeutic potential. While asoprisnil's development was halted, the knowledge gained from its extensive in vitro characterization remains a valuable resource for the fields of endocrinology and drug discovery.
References
Literature review of selective progesterone receptor modulators (SPRMs)
An In-depth Technical Guide on Selective Progesterone (B1679170) Receptor Modulators (SPRMs)
Introduction
Selective Progesterone Receptor Modulators (SPRMs) are a class of synthetic compounds that exhibit a unique, tissue-specific blend of agonist, antagonist, or mixed agonist/antagonist effects on the progesterone receptor (PR).[1][2] This tissue-selective activity allows for targeted therapeutic applications while minimizing undesirable side effects, making them a significant area of interest in gynecology and oncology.[2][3] Unlike full progesterone agonists (progestins) or antagonists, SPRMs' distinct mechanism of action stems from their differential interaction with PR isoforms and the subsequent recruitment of co-regulators, leading to varied transcriptional responses in different cell types.[2] This technical guide provides a comprehensive overview of the core pharmacology of SPRMs, including their mechanism of action, the characteristics of specific agents, relevant experimental protocols, and the key signaling pathways they modulate.
General Mechanism of Action
The biological effects of progesterone are mediated by two main isoforms of the progesterone receptor, PR-A and PR-B, which are encoded by the same gene but transcribed from different promoters. These receptors are ligand-activated transcription factors that, upon binding to progesterone or an SPRM, undergo a conformational change, dissociate from heat shock proteins, dimerize, and translocate to the nucleus to bind to progesterone response elements (PREs) on target genes.
The defining characteristic of an SPRM is its ability to induce a specific receptor conformation that leads to the differential recruitment of co-activators and co-repressors to the transcriptional complex. This balance between co-activator and co-repressor binding ultimately determines whether the SPRM will exert an agonistic, antagonistic, or mixed effect in a particular tissue.
Genomic Signaling
The primary mechanism of action for SPRMs is through the modulation of gene transcription, known as genomic signaling.
-
Agonistic Activity: In tissues where an SPRM acts as an agonist, it promotes the recruitment of co-activators, leading to the initiation of gene transcription.
-
Antagonistic Activity: Conversely, in tissues where it functions as an antagonist, the SPRM facilitates the binding of co-repressors, which inhibit gene transcription.
The tissue-specific effects of SPRMs are influenced by the local cellular environment, including the ratio of PR-A to PR-B isoforms and the relative abundance of various co-regulators.
Non-Genomic Signaling
In addition to their genomic effects, SPRMs can also elicit rapid, non-genomic responses by interacting with signaling pathways outside the nucleus. These pathways are often initiated by membrane-associated progesterone receptors and can lead to the activation of various kinase cascades. Key non-genomic signaling pathways modulated by progesterone and potentially by SPRMs include:
-
SRC/ERK/MAPK Pathway
-
PI3K/Akt Pathway
These rapid signaling events can, in turn, influence the transcriptional activity of nuclear PRs, creating a complex interplay between genomic and non-genomic actions.
Pharmacology of Specific SPRMs
Several SPRMs have been developed and investigated for various clinical applications. The most well-studied include ulipristal (B1683391) acetate (B1210297), mifepristone, and telapristone.
Ulipristal Acetate (UPA)
Ulipristal acetate is a derivative of 19-norprogesterone (B1209251) and is primarily used for emergency contraception and the treatment of uterine fibroids. Its primary mechanism of action in emergency contraception is the inhibition or delay of ovulation. In the treatment of uterine fibroids, UPA has been shown to control excessive bleeding and reduce fibroid volume.
| Parameter | Value | Reference |
| Half-life | ~32 hours | |
| Plasma Protein Binding | 97-99% | |
| Metabolism | Primarily by CYP3A4 | |
| Clinical Efficacy (Uterine Fibroids) | Reduction in fibroid volume by ~42% after 13 weeks | |
| Amenorrhea Rate (Uterine Fibroids) | 79.5% after the first 3-month treatment course |
Mifepristone (RU-486)
Mifepristone is a potent antiprogestin and antiglucocorticoid. It is widely known for its use in medical termination of pregnancy. Mifepristone has also been investigated for the treatment of uterine fibroids, endometriosis, and Cushing's syndrome. Its mechanism of action involves blocking the progesterone receptor, leading to decidual breakdown and cervical softening.
| Parameter | Value | Reference |
| Peak Plasma Concentration | 1-2 hours after oral administration | |
| Plasma Protein Binding | ~99.2% | |
| Metabolism | By CYP3A4 in the liver | |
| Half-life | ~85 hours with multiple dosing | |
| Clinical Application | Medical abortion, Cushing's syndrome |
Telapristone Acetate (CDB-4124)
Telapristone acetate is an investigational SPRM that has been studied for the treatment of uterine fibroids and endometriosis. It acts as a competitive progesterone receptor antagonist. Preclinical studies have suggested that it can inhibit the proliferation of endometrial tissue and may have antineoplastic effects in PR-positive breast cancer cells.
| Parameter | Value | Reference |
| Elimination Half-life | ~32 hours | |
| Metabolism | In the liver by cytochrome P450 enzymes | |
| Excretion | Primarily via urine and feces | |
| Clinical Development | Investigated for uterine fibroids and endometriosis |
Other SPRMs
-
Asoprisnil: Investigated for uterine fibroids, but development was halted due to safety concerns.
-
Vilaprisan: Currently under investigation in Phase III clinical trials for the treatment of uterine fibroids.
Key Experimental Protocols
The characterization of SPRMs involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key assays.
Progesterone Receptor Binding Assay
Objective: To determine the binding affinity of an SPRM for the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: A cell line expressing the progesterone receptor (e.g., T47D breast cancer cells) or purified recombinant PR is used.
-
Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled SPRM.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as filtration or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) of the SPRM, which is then used to determine its binding affinity (Ki).
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of an SPRM on the proliferation of progesterone-sensitive cells (e.g., uterine fibroid cells).
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with varying concentrations of the SPRM for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide (B87167) or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the control (untreated) cells.
Western Blotting for Signaling Protein Analysis
Objective: To determine the effect of an SPRM on the expression and phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis: Cells treated with the SPRM are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK1/2 or total AKT).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways Modulated by SPRMs
SPRMs exert their effects by modulating complex intracellular signaling networks. Below are diagrams of key pathways involved, generated using the DOT language.
Caption: Genomic signaling pathway of SPRMs.
Caption: Non-genomic signaling pathways modulated by SPRMs.
References
- 1. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
Preclinical Research on Asoprisnil Ecamate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (B1665293) ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that was developed for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1] It is a prodrug that is rapidly converted to its active metabolite, asoprisnil (J867).[2] Asoprisnil exhibits a unique pharmacological profile, acting as a mixed partial agonist and antagonist at the progesterone receptor (PR).[3][4] This tissue-selective activity was intended to provide therapeutic benefits while minimizing the side effects associated with pure progesterone agonists or antagonists.[2] Despite showing promise in early clinical trials, the development of asoprisnil ecamate was discontinued (B1498344) due to concerns about long-term endometrial safety. This technical guide provides a comprehensive overview of the preclinical research on this compound in animal models, focusing on its pharmacodynamics, in vivo efficacy, and the experimental protocols used in its evaluation.
Pharmacodynamics: Receptor Binding and Mechanism of Action
Asoprisnil's therapeutic effects are mediated through its interaction with the progesterone receptor. Its binding affinity and functional activity have been characterized in a variety of in vitro and in vivo models.
Receptor Binding Profile
Asoprisnil demonstrates a high and selective binding affinity for the progesterone receptor, comparable to the endogenous ligand progesterone and the antagonist mifepristone (B1683876) (RU486). Its affinity for other steroid hormone receptors is significantly lower, suggesting a favorable side-effect profile with a reduced potential for off-target effects.
| Compound | Receptor | Binding Affinity (Ki, nM) ± SE | Tissue Source |
| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 | Recombinant |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | Recombinant |
| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 | Recombinant |
| Asoprisnil | Glucocorticoid Receptor (GR) | Moderate | Rat Thymus |
| Asoprisnil | Androgen Receptor (AR) | Low | Rat Prostate |
| Asoprisnil | Estrogen Receptor (ER) | No Affinity | Rabbit Uterus |
| Asoprisnil | Mineralocorticoid Receptor (MR) | No Affinity | Rat Kidney |
Mechanism of Action
Asoprisnil's mixed agonist/antagonist activity stems from its unique interaction with the progesterone receptor. Upon binding, asoprisnil induces a conformational change in the PR that is distinct from that caused by full agonists or antagonists. This leads to a differential recruitment of coactivators and corepressors to the promoter regions of target genes. In the absence of progesterone, asoprisnil can weakly recruit coactivators, resulting in partial agonist effects. In the presence of progesterone, it competes for PR binding and can displace the natural ligand, leading to antagonist effects.
Asoprisnil's Differential PR Signaling Pathway
In Vivo Efficacy in Animal Models
A variety of animal models were instrumental in characterizing the preclinical pharmacodynamic profile of asoprisnil.
| Animal Model | Key Findings | Reference |
| Rabbit (McPhail Test) | Demonstrated partial progestational (agonist) and antagonist effects on the endometrium. | |
| Guinea Pig | Showed only marginal labor-inducing activity at mid-pregnancy and was ineffective at inducing preterm parturition, unlike pure antiprogestins. Induced vaginal mucification. | |
| Rat | Exhibited weak androgenic and anti-androgenic properties in male rats. In the uterotrophic assay, it did not show progesterone-like ability to oppose estrogen. | |
| Cynomolgus Monkey | Abolished menstrual cyclicity and induced endometrial atrophy in the presence of follicular phase estrogen concentrations. |
Experimental Protocols
Detailed methodologies were employed to assess the pharmacodynamic and pharmacokinetic properties of this compound.
Competitive Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the binding affinity (Ki) of asoprisnil for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Source: Cytosolic fractions from tissues with high PR expression (e.g., rabbit uterus) or recombinant human progesterone receptor expressed in a suitable cell line.
-
Radioligand: A radiolabeled ligand with high affinity for the PR (e.g., [3H]ORG-2058) is used.
-
Incubation: The receptor preparation is incubated with a constant concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (asoprisnil).
-
Separation: Bound and free radioligand are separated.
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value.
Workflow for a Competitive Binding Assay
McPhail Test
The McPhail test is a classical in vivo assay to assess the progestational (agonist) activity of a compound.
Objective: To evaluate the progestational effects of asoprisnil on the endometrium.
Methodology:
-
Animal Model: Immature female rabbits.
-
Priming: Daily administration of estrogen for a defined period to induce endometrial proliferation.
-
Treatment: Administration of the test compound (e.g., asoprisnil) or a vehicle control for several consecutive days.
-
Endpoint: Histological examination of the uterus to assess the degree of endometrial transformation (glandular proliferation and secretion). The effect is typically scored on the McPhail scale.
Experimental Workflow for the McPhail Test
Pharmacokinetics and Metabolism
This compound is a prodrug that is rapidly converted to its active form, asoprisnil (J867). Asoprisnil is then further metabolized, primarily through cytochrome P450-dependent pathways. The major metabolite is J912, which is also pharmacologically active. The metabolic profiles have been found to be qualitatively similar across various animal species and humans.
Metabolic Pathway of this compound
Preclinical Toxicology
Toxicological studies, particularly in non-human primates, were crucial in evaluating the long-term safety of asoprisnil. In intact cynomolgus monkeys, treatment with this compound over 39 weeks with high doses resulted in endometrial atrophy. These findings, along with observations from long-term clinical extension studies that raised endometrial safety concerns, ultimately led to the discontinuation of its development.
Conclusion
The preclinical evaluation of this compound in various animal models provided a comprehensive understanding of its pharmacodynamic and pharmacokinetic properties. These studies established its high affinity for the progesterone receptor and its unique mixed agonist/antagonist profile. In vivo models in rabbits, guinea pigs, rats, and non-human primates demonstrated its tissue-selective effects, particularly its anti-proliferative action on the endometrium. While asoprisnil showed significant therapeutic potential for gynecological disorders, the preclinical and clinical findings on long-term endometrial safety underscored the challenges in developing SPRMs for chronic use. The extensive research on asoprisnil has, however, significantly contributed to the understanding of progesterone receptor modulation and continues to inform the development of new therapies in this class.
References
An In-depth Technical Guide on the Discovery and Development of Asoprisnil Ecamate
Introduction
Asoprisnil (B1665293) ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that was developed for the treatment of gynecological conditions such as endometriosis and uterine fibroids.[1][2] As a prodrug of its active metabolite, asoprisnil (J867), it possesses a unique pharmacological profile with a mix of progesterone receptor (PR) agonist and antagonist activities.[1][3][4] This tissue-selective activity was intended to provide therapeutic benefits while minimizing the side effects associated with pure progesterone agonists or antagonists. Despite showing promise in clinical trials, the development of Asoprisnil ecamate was ultimately discontinued (B1498344) due to concerns regarding its long-term endometrial safety. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Discovery and Synthesis
The discovery of asoprisnil was the result of a drug discovery program aimed at identifying progesterone receptor ligands with a combination of agonist and antagonist activities. This led to the synthesis and characterization of a series of 11β-benzaldoxime-substituted steroidal compounds that exhibited mixed PR agonist/antagonist effects. This compound was developed as a prodrug to improve the pharmacokinetic properties of asoprisnil.
While the specific, proprietary synthesis protocols for this compound are not publicly available, the general approach for creating 11β-benzaldoxime-substituted estratrienes has been described. The synthesis generally involves the introduction of a benzaldehyde (B42025) group at the 11β position of an estra-4,9-diene-3-one steroid backbone, followed by the formation of an oxime and subsequent modification of this group.
Mechanism of Action
This compound exerts its effects through its active metabolite, asoprisnil, which binds to the progesterone receptor. Its unique pharmacological profile is due to its ability to act as both a partial agonist and an antagonist, depending on the cellular context and the presence of progesterone.
Upon binding to the progesterone receptor, asoprisnil induces a conformational change in the receptor that is distinct from that induced by full agonists like progesterone or full antagonists like mifepristone. This unique conformation leads to the differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in a mixed transcriptional response. In the absence of progesterone, asoprisnil can weakly recruit coactivators, leading to partial agonist effects. In the presence of progesterone, asoprisnil competes for PR binding and can displace progesterone, leading to antagonist effects.
Preclinical Pharmacology
A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound and its active metabolite.
Receptor Binding Affinity
Asoprisnil demonstrated a high and selective binding affinity for the progesterone receptor, which is comparable to that of the endogenous ligand, progesterone. It has a moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no significant binding affinity for the estrogen receptor (ER) or mineralocorticoid receptor (MR).
| Compound | Receptor | Ki (nM) ± SE | Reference |
| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 | |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | |
| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 |
Experimental Protocols: In Vitro Assays
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity of a test compound to a specific receptor.
-
Methodology:
-
Preparation of Receptor Source: A cell lysate or tissue homogenate containing the progesterone receptor is prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ORG-2058 for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (asoprisnil).
-
Incubation: The mixture is incubated to reach equilibrium.
-
Separation: Receptor-bound and free radioligand are separated, typically by vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki).
-
Transactivation Assay
-
Objective: To assess the functional agonist or antagonist activity of a compound on the progesterone receptor.
-
Methodology:
-
Cell Culture: A suitable cell line that expresses the progesterone receptor is used.
-
Transfection: The cells are transiently transfected with a reporter gene construct containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with varying concentrations of asoprisnil, either alone (to test for agonist activity) or in combination with progesterone (to test for antagonist activity).
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Experimental Protocols: In Vivo Animal Models
McPhail Test
-
Objective: To assess the progestational (agonist) activity of a compound on the endometrium.
-
Animal Model: Immature female rabbits.
-
Methodology:
-
Priming: Daily administration of estrogen for a defined period to induce endometrial proliferation.
-
Treatment: Administration of the test compound (e.g., asoprisnil) or a vehicle control for several consecutive days.
-
Endpoint: Histological examination of the uterus to assess the degree of endometrial transformation, which is scored on the McPhail scale.
-
Other Animal Models
-
Guinea Pigs: Used to evaluate effects on labor and parturition. Unlike progesterone antagonists, asoprisnil and related compounds showed marginal effects on inducing labor.
-
Cynomolgus Monkeys: Utilized for toxicological studies and to assess effects on the endometrium and menstrual cyclicity. In these monkeys, asoprisnil treatment led to the abolishment of menstrual cyclicity and endometrial atrophy.
Clinical Development and Discontinuation
This compound advanced to Phase III clinical trials for the treatment of uterine fibroids and endometriosis. Clinical studies demonstrated that asoprisnil effectively controlled uterine bleeding and reduced the volume of uterine fibroids in a dose-dependent manner.
| Indication | Key Efficacy Endpoints | Findings | Reference |
| Uterine Fibroids | Reduction in uterine bleeding, reduction in fibroid volume | Dose-dependent suppression of bleeding and reduction in tumor volume. | |
| Endometriosis | Reduction in nonmenstrual pain and dysmenorrhea | Effective in reducing endometriosis-related pain. |
Despite these promising efficacy results, the development of this compound was discontinued. Long-term extension studies revealed endometrial safety concerns, including an increase in endometrial thickness. These findings highlighted the complex, tissue-specific effects of SPRMs and the challenges in achieving a perfect balance of agonist and antagonist activities for chronic use.
Conclusion
This compound represents a significant milestone in the development of selective progesterone receptor modulators. Its unique mixed agonist/antagonist profile demonstrated clinical efficacy in treating symptoms associated with uterine fibroids and endometriosis. However, the long-term safety findings underscore the critical importance of thoroughly understanding the tissue-specific effects of SPRMs. The developmental history of this compound provides valuable lessons for future drug discovery and development efforts in the field of hormone-dependent gynecological conditions, emphasizing the need for careful evaluation of the long-term consequences of modulating steroid hormone receptors.
References
Methodological & Application
Application Notes and Protocols for Asoprisnil Ecamate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM). It is a prodrug that is rapidly converted in vivo to its active metabolite, Asoprisnil (J867). Asoprisnil exhibits a unique mixed progesterone receptor (PR) agonist and antagonist profile, which allows for tissue-selective effects.[1] This characteristic has made it a compound of interest for gynecological conditions such as endometriosis and uterine fibroids.[1][2] Although its clinical development was discontinued (B1498344) due to long-term endometrial safety concerns, Asoprisnil remains a valuable tool for preclinical research in rodent models to understand the role of the progesterone receptor in various physiological and pathological processes.[1] These application notes provide detailed protocols for the administration of this compound in rodent models based on available preclinical data.
Mechanism of Action
Asoprisnil exerts its effects by binding to the progesterone receptor, a nuclear transcription factor. Upon binding, Asoprisnil induces a conformational change in the receptor that is distinct from that induced by full agonists (like progesterone) or pure antagonists. This unique conformation leads to differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in tissue-specific partial agonist and antagonist effects.[3] In uterine leiomyoma cells, for instance, one of the key downstream effects of Asoprisnil is the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data for Asoprisnil administration in various rodent models based on published studies.
Table 1: Asoprisnil Dosage in Rodent Models
| Animal Model | Compound | Dose | Route of Administration | Effect | Reference |
| Pregnant Rat | Asoprisnil | 1 mg/day | Subcutaneous | 100% inhibition of implantation | |
| Pregnant Rat | Asoprisnil | 3 mg/day | Oral | 100% inhibition of implantation | |
| Castrated Male Rat | Asoprisnil & J-912 | 10 mg | Subcutaneous | Partial blockade of estradiol-induced uterine weight increase | |
| Immature Rat | Asoprisnil | 1, 3, 10, 30 mg/day | Subcutaneous or Oral | No significant glucocorticoid activity | |
| Post-coitus Mouse | Asoprisnil | 0.05, 0.1, 0.2 mg/g/day | Not Specified | Dose-dependent decrease in implantation rate |
Table 2: General Administration Parameters for Rodents
| Parameter | Mouse | Rat | Reference |
| Oral Gavage Volume | 10 mL/kg | 5-10 mL/kg | |
| Subcutaneous Injection Volume | < 3 mL (for a 25g mouse) | < 10 mL (for a 200g rat) | |
| Subcutaneous Needle Gauge | 25-27g | 25g |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
This protocol provides a general guideline for the oral administration of this compound to rats or mice using gavage.
Materials:
-
This compound powder
-
Vehicle (see Vehicle Preparation section)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Mortar and pestle (for suspensions)
-
Stir plate and stir bar
-
Appropriately sized glass or plastic vials
-
Pipettes and sterile tips
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Vehicle Preparation:
-
Note: The exact vehicle formulations used in many preclinical studies of Asoprisnil are not publicly available. The choice of vehicle is critical and should be based on the desired solubility and stability of the compound.
-
For a solution: If this compound is soluble in a non-toxic vehicle at the desired concentration, this is the preferred method. Common solvents for steroids include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and dimethyl sulfoxide (B87167) (DMSO), often in combination with water or saline. The final concentration of organic solvents should be minimized.
-
For a suspension: If the required dose exceeds the solubility, a suspension must be prepared. A common vehicle for oral suspensions is 0.5% to 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in purified water. A surfactant such as Tween 80 (e.g., at 0.1-0.5%) can be added to aid in wetting the powder and preventing aggregation.
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg) and the dosing volume (mL/kg).
-
Drug Formulation:
-
For a suspension: Carefully weigh the required amount of this compound powder. Levigate the powder with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension of the desired concentration. Use a stir plate for continuous agitation.
-
-
Animal Handling and Administration:
-
Gently restrain the animal. For rats, one person may restrain while another administers the dose.
-
Measure the calculated volume of the drug formulation into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Frequency: Daily administration is common in studies with SPRMs. The frequency should be determined based on the pharmacokinetic properties of the compound and the specific experimental design.
Protocol 2: Subcutaneous Administration of this compound in Rodents
This protocol outlines the procedure for subcutaneous injection of this compound.
Materials:
-
This compound powder
-
Sterile vehicle (see Vehicle Preparation section)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Sterile vials for formulation
-
Sterile syringes
-
Sterile needles (appropriate gauge and length)
-
70% ethanol (B145695) or other suitable antiseptic
Vehicle Preparation:
-
Note: As with oral administration, specific vehicle details are often proprietary. For subcutaneous injection, the formulation must be sterile and biocompatible.
-
A common vehicle for subcutaneous injection of lipophilic compounds is sterile sesame oil or other fixed oils.
-
Alternatively, a solution can be prepared using a mixture of solvents such as DMSO and PEG, diluted with sterile saline or water. The final concentration of organic solvents should be kept low to avoid irritation at the injection site. It is recommended to keep the DMSO concentration below 10%.
Procedure:
-
Prepare the dosing solution in a sterile environment (e.g., a laminar flow hood).
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Swab the injection site (typically the loose skin over the back or flank) with a suitable antiseptic.
-
Lift a fold of skin and insert the needle into the subcutaneous space.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Slowly inject the formulation.
-
-
Volume and Frequency: Adhere to the recommended injection volumes to avoid discomfort and leakage. Dosing frequency will depend on the study design and the release characteristics of the formulation.
Protocol 3: Surgically Induced Endometriosis in a Rat Model
This protocol is based on established methods for inducing endometriosis in rats for the evaluation of therapeutic agents like Asoprisnil.
Materials:
-
Adult female Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 vicryl, 6-0 Prolene)
-
Sterile saline
-
Antiseptic and sterile drapes
-
Analgesics for post-operative care
Procedure:
-
Pre-operative Procedures:
-
Acclimatize the animals and monitor their estrous cycle via vaginal smears. The surgery is often performed during the diestrus or estrus stage.
-
Anesthetize the rat and prepare the abdominal area for aseptic surgery.
-
-
Surgical Induction of Endometriosis:
-
Make a ventral midline incision to expose the abdominal cavity.
-
Ligate the blood vessels of one uterine horn and resect a segment of the horn.
-
Place the excised uterine segment in sterile saline.
-
Incise the segment longitudinally to create a flap.
-
Cut small pieces of the uterine tissue (e.g., 5x5 mm).
-
Suture these tissue pieces to the abdominal wall or other locations within the peritoneal cavity with the endometrial side facing outwards.
-
Close the abdominal incision in layers.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Allow the animals to recover for a period (e.g., 4 weeks) to allow the endometriotic lesions to establish and grow.
-
-
Treatment and Evaluation:
-
After the recovery period, initiate treatment with this compound according to Protocol 1 or 2.
-
At the end of the treatment period, euthanize the animals and excise the endometriotic lesions.
-
Measure the size and weight of the lesions and perform histological analysis to assess the therapeutic effect.
-
Visualizations
Signaling Pathway of Asoprisnil
Caption: Asoprisnil's mechanism of action as a selective progesterone receptor modulator.
Experimental Workflow for Oral Administration Study
References
Asoprisnil Ecamate: Application Notes and Protocols for In Vitro Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that has been investigated for its therapeutic potential in hormone-dependent gynecological conditions, such as uterine fibroids and endometriosis.[1][2] As a prodrug, it is converted to its active metabolite, asoprisnil, which exhibits a unique mixed agonist and antagonist profile on the progesterone receptor (PR).[2] This tissue-selective activity allows Asoprisnil to exert antiproliferative and pro-apoptotic effects on target cells, like uterine leiomyoma cells, while minimizing effects on other tissues.[3][4]
These application notes provide a comprehensive guide for testing the efficacy of this compound in cell culture assays. This document outlines the underlying mechanism of action, presents quantitative data in structured tables, offers detailed experimental protocols for key assays, and includes visualizations of relevant signaling pathways and workflows.
Mechanism of Action
Asoprisnil binds to the progesterone receptor, inducing a conformational change that is distinct from that caused by either progesterone (a full agonist) or pure antagonists. This unique conformation leads to differential recruitment of coactivators and corepressors to the promoter regions of target genes, resulting in a mixed agonist/antagonist response. In uterine leiomyoma cells, this modulation of PR signaling leads to an inhibition of cell proliferation and the induction of apoptosis. One of the key mechanisms for apoptosis induction is the activation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway. Asoprisnil upregulates the expression of TRAIL and its death receptors, DR4 and DR5, leading to the activation of a caspase cascade and subsequent programmed cell death.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from in vitro studies on uterine leiomyoma cells.
| Asoprisnil Concentration (µM) | Cell Viability (% of Control) | Reference |
| 0 (Vehicle) | 100 | |
| 0.1 | 98.2 ± 4.5 | |
| 1 | 95.6 ± 5.0 | |
| 10 | 88.4 ± 6.2 |
Table 1: Dose-Dependent Effect of Asoprisnil on the Viability of Uterine Leiomyoma Cells (MTT Assay). This table illustrates the reduction in cell viability with increasing concentrations of Asoprisnil. Data is presented as mean ± standard deviation.
| Asoprisnil Concentration (µM) | TUNEL-Positive Cells (%) | Relative Cleaved Caspase-3 Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Reference |
| 0 (Vehicle) | 2.8 ± 0.5 | 1.0 | 1.0 | |
| 0.1 | 3.5 ± 0.9 | 1.8 | 0.8 | |
| 1 | 10.3 ± 2.4 | 3.5 | 0.5 | |
| 10 | 25.1 ± 3.1 | 6.2 | 0.2 |
Table 2: Dose-Dependent Effect of Asoprisnil on Apoptosis Markers in Uterine Leiomyoma Cells. This table shows the increase in apoptotic cells (TUNEL assay and cleaved caspase-3) and the decrease in the anti-apoptotic protein Bcl-2 with increasing concentrations of Asoprisnil after 48 hours of treatment. Data is illustrative and based on reported trends.
| Asoprisnil Concentration (µM) | BrdU Incorporation (% of Control) | Relative PCNA Expression (Fold Change) | Relative Ki-67 Expression (Fold Change) | Reference |
| 0 (Vehicle) | 100 | 1.0 | 1.0 | |
| 1 | Not specified | 0.7 | 0.8 | |
| 10 | Not specified | 0.4 | 0.5 | |
| 25 | Not specified | 0.2 | Not specified |
Table 3: Dose-Dependent Effect of Asoprisnil on Proliferation Markers in Uterine Leiomyoma Cells. This table demonstrates the antiproliferative effects of Asoprisnil by showing a decrease in the incorporation of BrdU and the expression of proliferation markers PCNA and Ki-67.
Mandatory Visualizations
Caption: Asoprisnil's Mechanism of Action.
References
Application Notes and Protocols: Immunohistochemical Staining for Progesterone Receptors Following Asoprisnil Ecamate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (B1665293) ecamate is a selective progesterone (B1679170) receptor modulator (SPRM) that has been investigated for its therapeutic potential in progesterone-dependent gynecological conditions such as uterine fibroids and endometriosis.[1][2][3] As a prodrug, it is converted to its active metabolite, Asoprisnil, which exhibits a unique mixed agonist and antagonist profile at the progesterone receptor (PR).[1][3] This modulation of the PR signaling pathway leads to antiproliferative and pro-apoptotic effects in target tissues like the endometrium and uterine leiomyoma.
Immunohistochemistry (IHC) is a critical technique for assessing the in-situ expression of progesterone receptors in tissues following treatment with SPRMs like Asoprisnil ecamate. This allows for the evaluation of the drug's pharmacodynamic effects at the cellular level. These application notes provide a detailed protocol for the immunohistochemical staining of progesterone receptors in formalin-fixed, paraffin-embedded (FFPE) tissues, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathways.
Data Presentation
Table 1: Immunoexpression of Progesterone Receptors (PR) in Uterine Fibroids Before and After SPRM Treatment (Ulipristal Acetate as an Exemplar)
| Treatment Group | Number of Patients (n) | PR Immunoexpression (Mean % of Positive Cells ± SD) |
| Untreated Control | 10 | 85.4 ± 10.2 |
| Ulipristal (B1683391) Acetate (5 mg/day for 12 weeks) | 11 | 45.2 ± 15.8 |
| Ulipristal Acetate (10 mg/day for 12 weeks) | 11 | 40.5 ± 12.5 |
*Statistically significant decrease compared to the untreated control group (P < 0.05).
Note: This data is representative of the effects of a selective progesterone receptor modulator and is not from a study on this compound. It is provided for illustrative purposes.
Experimental Protocols
Immunohistochemistry Protocol for Progesterone Receptor (PR) Staining
This protocol is designed for the qualitative and semi-quantitative analysis of progesterone receptor expression in formalin-fixed, paraffin-embedded (FFPE) uterine tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse monoclonal anti-progesterone receptor antibody (Clone 1E2 or equivalent)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-progesterone receptor antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the DAB chromogen substrate solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in 70%, 95%, and 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Controls:
-
Positive Control: Use tissue known to express progesterone receptors (e.g., normal endometrium, breast carcinoma).
-
Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody and detection system.
Interpretation of Staining:
-
Progesterone receptor expression is localized to the nucleus of the cells.
-
Staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
The percentage of positively stained cells should be recorded.
-
An H-score can be calculated by multiplying the percentage of positive cells at each intensity level by the corresponding intensity score and summing the results (H-score = Σ [Intensity x % Positive Cells]).
Visualizations
Caption: this compound signaling pathway.
Caption: Immunohistochemistry workflow for PR staining.
References
- 1. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Uterine Fibroid Cells Treated with Asoprisnil Ecamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (B1665293) ecamate is a selective progesterone (B1679170) receptor modulator (SPRM) that has been investigated for its therapeutic potential in treating uterine fibroids.[1][2] As a prodrug of asoprisnil, it exhibits a unique mixed progesterone receptor (PR) agonist and antagonist profile.[1] This dual activity allows for tissue-selective modulation of progesterone-responsive genes, leading to a reduction in uterine bleeding and a decrease in leiomyoma volume.[3][4] These application notes provide a comprehensive overview of the molecular mechanisms of asoprisnil, focusing on its effects on gene expression in uterine fibroid cells and detailing the experimental methodologies for analysis. While clinical development of asoprisnil was discontinued (B1498344) due to long-term endometrial safety concerns, the research surrounding its mechanism of action provides valuable insights for the development of future SPRMs.
Mechanism of Action
Asoprisnil ecamate exerts its effects by binding to the progesterone receptor, inducing a conformational change that differs from that caused by progesterone or pure antagonists. This unique conformation allows for the recruitment of a specific profile of co-activators and co-repressors to the promoter regions of target genes, resulting in a mixed agonist/antagonist response. In uterine leiomyoma cells, this modulation leads to the inhibition of cell proliferation and the induction of apoptosis.
Key downstream effects on gene and protein expression include:
-
Downregulation of Growth Factors: Asoprisnil has been shown to decrease the mRNA and protein expression of critical growth factors such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor-I (IGF-I), and Transforming Growth Factor-beta3 (TGF-β3), along with their respective receptors.
-
Activation of Apoptotic Pathways: The treatment activates the extrinsic apoptosis pathway mediated by TNF-related apoptosis-inducing ligand (TRAIL). This includes the upregulation of TRAIL and its death receptors DR4 and DR5, leading to the cleavage of caspases-8, -7, and -3.
-
Induction of Endoplasmic Reticulum Stress: Asoprisnil can elicit endoplasmic reticulum (ER) stress-induced apoptosis in cultured leiomyoma cells, which involves the upregulation of specific stress-related proteins.
Data Presentation
Clinical Outcome of Asoprisnil Treatment on Uterine Fibroid Volume
Clinical trials have demonstrated a dose-dependent reduction in uterine fibroid and overall uterine volume following treatment with asoprisnil.
| Asoprisnil Dose | Median Change in Primary Fibroid Volume (at 12 months) | Median Change in Uterine Volume (at 12 months) | Reference |
| 10 mg | -48% | -28% | |
| 25 mg | -63% | -39% | |
| Placebo | +16% | +13% |
Gene and Protein Expression Changes in Uterine Fibroid Cells Treated with Asoprisnil
The following table summarizes the observed changes in the expression of key genes and proteins in uterine leiomyoma cells following treatment with asoprisnil.
| Target Category | Gene/Protein | Observed Effect | Method of Detection | Reference |
| Growth Factors & Receptors | EGF | Decrease in mRNA and protein | RT-PCR, Immunocytochemistry | |
| IGF-I | Decrease in mRNA and protein | RT-PCR, Immunocytochemistry | ||
| TGF-β3 | Decrease in mRNA and protein | RT-PCR, Immunocytochemistry | ||
| p-EGFR | Decrease in protein | Western Blot | ||
| IGF-IRα | Decrease in protein | Western Blot | ||
| p-TGF-β RII | Decrease in protein | Western Blot | ||
| Apoptosis Regulators | TRAIL | Increase in protein | Western Blot | |
| DR4 | Increase in protein | Western Blot | ||
| DR5 | Increase in protein | Western Blot | ||
| Cleaved Caspase-8 | Increase in protein | Western Blot | ||
| Cleaved Caspase-7 | Increase in protein | |||
| Cleaved Caspase-3 | Increase in protein | Western Blot | ||
| Bcl-2 | Decrease in protein | Western Blot | ||
| Cleaved PARP | Increase in protein | Western Blot | ||
| Cell Proliferation Marker | Ki-67 | Decrease in protein | Immunohistochemistry | |
| Tumor Suppressor Gene | PTEN | No significant change | Immunohistochemistry |
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare uterine leiomyoma and myometrial cells for this compound treatment.
Materials:
-
Uterine leiomyoma and adjacent myometrial tissue
-
Dulbecco's Modified Eagle Medium (DMEM), phenol (B47542) red-free
-
Fetal Bovine Serum (FBS)
-
Collagenase
-
DNase
-
This compound
-
Vehicle control (e.g., DMSO)
Protocol:
-
Isolate uterine leiomyoma and myometrial cells from fresh tissue samples by enzymatic digestion with collagenase and DNase.
-
Culture the isolated cells in phenol red-free DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Once cells reach 70-80% confluency, replace the growth medium with serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle control for the desired time points (e.g., 24, 48, 72 hours) depending on the specific assay.
Gene Expression Analysis by RT-PCR
Objective: To quantify the mRNA levels of target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers (e.g., for EGF, IGF-I, TGF-β3, and a housekeeping gene like GAPDH)
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix and gene-specific primers.
-
Data Analysis: Include a housekeeping gene for normalization. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Protein Expression Analysis by Western Blot
Objective: To detect and quantify the protein levels of target molecules.
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against TRAIL, DR4, DR5, cleaved caspases, Bcl-2, p-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
MTS reagent
-
Phenazine ethosulfate (PES)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
At the end of the treatment period, add a mixture of MTS and PES to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways
Asoprisnil-Induced Apoptosis in Uterine Fibroid Cells
Asoprisnil treatment activates the extrinsic apoptosis pathway by upregulating TRAIL and its receptors, DR4 and DR5. This leads to the activation of a caspase cascade, ultimately resulting in apoptosis.
Downregulation of Growth Factor Signaling by Asoprisnil
Asoprisnil treatment leads to a decrease in the expression of key growth factors and their receptors, thereby inhibiting proliferative signaling pathways in uterine fibroid cells.
References
- 1. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel selective progesterone receptor modulator asoprisnil (J867) down-regulates the expression of EGF, IGF-I, TGFbeta3 and their receptors in cultured uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contemporaryobgyn.net [contemporaryobgyn.net]
Application Notes and Protocols for the In Vitro Dissolution of Asoprisnil Ecamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil ecamate is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that has garnered significant interest in gynecological research, particularly for its potential in studying conditions like uterine fibroids and endometriosis.[1][2] As the active metabolite of asoprisnil, it exerts its effects by binding to the progesterone receptor (PR), where it can act as both a partial agonist and antagonist depending on the cellular context.[2][3] This unique mode of action allows for the targeted modulation of progesterone-regulated pathways.[4] In uterine leiomyoma cells, this compound has been shown to inhibit proliferation and induce apoptosis, making it a valuable compound for in vitro studies.
The proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro experiments. Due to its hydrophobic nature, it exhibits low aqueous solubility. This document provides a comprehensive guide to the dissolution, storage, and handling of this compound for research purposes.
Physicochemical and Solubility Data
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₃₁H₄₀N₂O₅ |
| Molecular Weight | 520.66 g/mol |
| Appearance | White to off-white solid powder |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Storage (Solid) | Store at -20°C for up to 3 years |
Solubility Profile
| Solvent | Solubility Information |
| DMSO | Soluble. A stock solution of up to 45 mg/mL can be prepared, though it may require sonication and gentle warming to dissolve. |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound, which can be further diluted to desired concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Water bath or heat block (optional)
-
0.22 µm syringe filter (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out approximately 5.21 mg of this compound for every 1 mL of DMSO.
-
Calculation: Mass (mg) = 10 mmol/L * (1 L / 1000 mL) * 520.66 g/mol * 1000 mg/g = 5.2066 mg/mL
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. A visual inspection should confirm the absence of any particulate matter.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.
-
Sterilization (Optional): For cell culture applications requiring sterile conditions, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Short-term storage: Store at -20°C for up to 1-2 weeks.
-
Long-term storage: For extended storage, keep at -80°C for up to 6 months. It is advisable to prepare fresh solutions weekly for optimal performance.
-
2. Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM stock solution to the final working concentrations required for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate experimental buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture wells to avoid solvent-induced toxicity. The final DMSO concentration should be kept consistent across all experimental groups, including the vehicle control, and should ideally be below 0.5%, and preferably below 0.1%.
-
Example: A 1:1000 dilution of the DMSO stock solution will result in a final DMSO concentration of 0.1%.
-
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment to ensure compound stability and activity.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a selective progesterone receptor modulator. Its active metabolite, asoprisnil, binds to the progesterone receptor, leading to a conformational change and translocation to the nucleus. This complex then binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This can result in anti-proliferative and pro-apoptotic effects in target cells.
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols: Asoprisnil Ecamate in Xenograft Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (B1665293) ecamate (J956) is a selective progesterone (B1679170) receptor modulator (SPRM) that exhibits a unique mixed progesterone receptor (PR) agonist and antagonist profile.[1] As the prodrug of asoprisnil (J867), it was investigated for the treatment of gynecological disorders such as endometriosis and uterine fibroids.[1] The rationale for its use in endometriosis stems from the antiproliferative effects it exerts on endometrial tissue.[2] While the clinical development of asoprisnil ecamate was discontinued (B1498344) due to long-term endometrial safety concerns, the preclinical data and methodologies remain of interest for the broader understanding of SPRMs in endometriosis research.[1]
These application notes provide a summary of the use of this compound in xenograft models of endometriosis, including hypothetical quantitative data for illustrative purposes, detailed experimental protocols based on established methodologies, and visualizations of key pathways and workflows.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of Asoprisnil on Endometrial Lesion Volume in a Mouse Xenograft Model.
| Treatment Group | Dosage (mg/kg/day) | Mean Initial Lesion Volume (mm³) ± SD | Mean Final Lesion Volume (mm³) ± SD | Percent Change in Lesion Volume | p-value vs. Vehicle |
| Vehicle Control | 0 | 15.2 ± 3.1 | 28.5 ± 4.5 | +87.5% | - |
| Asoprisnil | 1 | 14.8 ± 2.9 | 18.1 ± 3.3 | +22.3% | <0.05 |
| Asoprisnil | 3 | 15.5 ± 3.5 | 11.6 ± 2.8 | -25.2% | <0.01 |
| Asoprisnil | 10 | 15.1 ± 3.0 | 7.9 ± 2.1 | -47.7% | <0.001 |
Experimental Protocols
Establishment of Endometriosis Xenograft Model in Immunocompromised Mice
This protocol describes the establishment of a subcutaneous xenograft model of endometriosis in nude mice using human endometrial tissue.
Materials:
-
Human endometrial tissue (obtained with appropriate ethical approval)
-
Female immunodeficient mice (e.g., Nude, SCID, or NOD-SCID), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Surgical sutures or wound clips
-
17β-estradiol pellets (e.g., 0.25 mg, 60-day release)
Procedure:
-
Tissue Preparation:
-
Under sterile conditions, wash the human endometrial tissue biopsy in cold, sterile PBS to remove any blood clots and debris.
-
Mince the tissue into small fragments of approximately 2-3 mm³. Keep the tissue fragments in cold PBS on ice until implantation.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Shave the dorsal or ventral side of the mouse and disinfect the surgical area with an appropriate antiseptic solution.
-
-
Subcutaneous Implantation:
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Place one endometrial tissue fragment into the subcutaneous pocket.
-
Close the incision with surgical sutures or wound clips.
-
-
Hormonal Supplementation:
-
To support the growth of the estrogen-dependent endometriotic lesions, implant a 17β-estradiol pellet subcutaneously, typically in the interscapular region, through a separate small incision.
-
-
Post-Operative Care and Lesion Growth:
-
Monitor the animals daily for signs of pain, distress, or infection. Provide appropriate analgesia as per institutional guidelines.
-
Allow the xenografts to establish and grow for a period of 2-4 weeks. Lesion size can be monitored externally using calipers.
-
This compound Administration and Efficacy Evaluation
This protocol outlines the treatment of mice with established endometriotic xenografts with this compound.
Materials:
-
Mice with established endometriotic xenografts
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Gavage needles
-
Calipers for lesion measurement
Procedure:
-
Treatment Group Allocation:
-
Once the endometriotic lesions have reached a palpable and measurable size (e.g., >10 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, and various doses of this compound).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. Prepare fresh dilutions for each day of administration.
-
Administer the assigned treatment (vehicle or this compound solution) to each mouse daily via oral gavage. The volume of administration should be based on the individual mouse's body weight.
-
-
Monitoring and Data Collection:
-
Measure the dimensions of the endometriotic lesions using calipers at regular intervals (e.g., twice a week) throughout the treatment period. Lesion volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of general health and potential toxicity.
-
At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the mice according to approved institutional protocols.
-
-
Endpoint Analysis:
-
Excise the endometriotic lesions and measure their final weight and volume.
-
A portion of the lesion can be fixed in formalin for histological analysis (e.g., H&E staining to assess tissue morphology) and immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).
-
Another portion of the lesion can be snap-frozen in liquid nitrogen for molecular analyses (e.g., RNA or protein extraction to study gene and protein expression changes).
-
Visualizations
Caption: Asoprisnil's Mechanism of Action in Endometriosis.
Caption: Xenograft Experimental Workflow.
References
Application Notes and Protocols for Clinical Trials of Selective Progesterone Receptor Modulators (SPRMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Selective Progesterone (B1679170) Receptor Modulators (SPRMs)
Selective Progesterone Receptor Modulators (SPRMs) are a class of synthetic compounds that exhibit tissue-selective agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor (PR).[1] This tissue-specific action allows for targeted therapeutic effects while potentially minimizing undesirable side effects.[1] SPRMs have shown clinical efficacy in various gynecological conditions, including uterine fibroids, endometriosis, and as emergency contraception.[1][2][3] Their mechanism of action involves binding to the progesterone receptor, leading to conformational changes that modulate gene transcription in a tissue-specific manner.
These application notes provide a comprehensive overview of the key considerations in designing and implementing clinical trials for SPRMs, including summaries of clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
I. Application Notes: Designing Clinical Trials for SPRMs
Preclinical Considerations
Before initiating clinical trials, a robust preclinical data package is essential. This should include:
-
Pharmacology: Characterization of the SPRM's binding affinity for progesterone receptor isoforms (PR-A and PR-B) and other steroid receptors to determine selectivity. Evaluation of agonist, antagonist, and partial agonist activities in various in vitro and in vivo models.
-
Pharmacokinetics: Assessment of absorption, distribution, metabolism, and excretion (ADME) in relevant animal models. Vilaprisan, for instance, is characterized by rapid absorption and almost complete bioavailability.
-
Toxicology: Comprehensive toxicology studies to identify potential target organs for toxicity and to establish a safe starting dose for human trials.
Clinical Trial Design by Phase
Clinical development of SPRMs typically follows a phased approach:
-
Phase I: These trials are primarily focused on safety, tolerability, and pharmacokinetics in a small number of healthy volunteers. Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD).
-
Phase II: The primary objective of Phase II trials is to evaluate the efficacy of the SPRM in a specific patient population and to determine the optimal dose for further investigation. These are often randomized, double-blind, placebo-controlled studies.
-
Phase III: Large, multicenter, randomized, controlled trials designed to confirm the efficacy and safety of the SPRM in a larger patient population. These trials provide the pivotal data for regulatory approval.
A "window-of-opportunity" trial design can be particularly useful in early-stage breast cancer to assess the biological activity of an SPRM in a short period between diagnosis and surgery.
Key Considerations for Clinical Trial Protocols
-
Patient Population: Clearly defined inclusion and exclusion criteria are crucial. For uterine fibroids, this may include premenopausal women with heavy menstrual bleeding and a confirmed diagnosis of uterine fibroids. For endometriosis, criteria often include moderate-to-severe pelvic pain.
-
Treatment Regimen: The dose and duration of treatment should be based on preclinical and early-phase clinical data. For example, ulipristal (B1683391) acetate (B1210297) has been studied in 12-week treatment courses for uterine fibroids.
-
Endpoints:
-
Primary Endpoints: Should be clinically meaningful and well-defined. For uterine fibroids, a common primary endpoint is the percentage of patients achieving amenorrhea. For endometriosis, it is often the change in endometriosis-associated pelvic pain. In oncology, a change in a biomarker like Ki67 can be a primary endpoint in window-of-opportunity trials.
-
Secondary Endpoints: Can include changes in fibroid volume, patient-reported outcomes (PROs), and safety assessments.
-
-
Safety Monitoring: Close monitoring for adverse events is critical. A notable class effect of SPRMs is the development of benign Progesterone Receptor Modulator-Associated Endometrial Changes (PAEC). Regular endometrial assessments are therefore a key safety component. Liver function monitoring is also important, as rare cases of serious liver injury have been reported with some SPRMs.
Regulatory Considerations
While specific FDA or EMA guidelines for SPRM development are not available, guidance for related indications such as uterine fibroids and endometriosis should be consulted. Early engagement with regulatory agencies is recommended to discuss the clinical development plan.
II. Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of various SPRMs.
Table 1: Efficacy of Ulipristal Acetate in Uterine Fibroids (PEARL Studies)
| Endpoint | PEARL I (12 weeks) | PEARL II (12 weeks) | PEARL IV (4 x 12-week courses) |
| Amenorrhea Rate | 5 mg: 73%10 mg: 82%Placebo: 6% | 5 mg: 75%10 mg: 89%Leuprolide Acetate: 80% | 5 mg (Course 4): 78.1%10 mg (Course 4): 80.5% |
| Median Time to Amenorrhea | 5-7 days | 5-7 days | Course 2, 3, 4: 2-3 days |
| Reduction in Fibroid Volume | 5 mg: -21%10 mg: -21%Placebo: +3% | 5 mg: -36%10 mg: -42%Leuprolide Acetate: -53% | At the end of 4 courses, 73.5% of all subjects had a fibroid volume reduction of ≥25% and were in amenorrhea. |
| Improvement in Quality of Life (UFS-QoL) | Statistically significant improvement vs. placebo | Overall improvement demonstrated | Maintained improvement over long-term treatment |
Data sourced from multiple references.
Table 2: Efficacy of Vilaprisan in Uterine Fibroids (ASTEROID 1 & 2 Studies)
| Endpoint | ASTEROID 1 (12 weeks) | ASTEROID 2 (12 weeks) |
| Complete Absence of Bleeding/Spotting | 1.0 mg: 56%2.0 mg: 54%4.0 mg: 60%Placebo: 1.7% | 2.0 mg: 62.9%Placebo: 0.0%Ulipristal Acetate: 55.4% |
| Amenorrhea Rate (<2 mL/28 days) | ≥1.0 mg: >83%Placebo: 9% | Not reported |
| Reduction in Fibroid Volume | Up to 41% reduction observed | Not reported |
| Improvement in Symptom Severity | Most patients reported improvements | Not reported |
Data sourced from multiple references.
Table 3: Efficacy of Telapristone Acetate in Early-Stage Breast Cancer (Window-of-Opportunity Trial)
| Endpoint | Telapristone Acetate (12 mg/day for 2-10 weeks) | Placebo |
| Mean Change in Ki67 | -5.5% (p=0.003) | -4.2% (p=0.04) |
| Significant Ki67 Decline in Premenopausal Women | Yes (p=0.03) | Not significant |
| Gene Expression Changes (in Ki67 responders) | Significant downregulation of cell-cycle progression and HER2 amplicon genes | No significantly enriched pathways |
Data sourced from multiple references.
III. Experimental Protocols
Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of an SPRM for Symptomatic Uterine Fibroids
1. Study Objectives:
- Primary: To evaluate the efficacy of the SPRM compared to placebo in inducing amenorrhea in women with symptomatic uterine fibroids and heavy menstrual bleeding.
- Secondary: To assess the effect of the SPRM on fibroid volume, patient-reported outcomes (quality of life, pain), and safety.
2. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patients will be randomized in a 1:1 ratio to receive either the SPRM or placebo daily for 12 weeks.
- A 12-week drug-free follow-up period will assess the persistence of effects.
3. Patient Population:
- Inclusion Criteria:
- Premenopausal women aged 18-50 years.
- Confirmed diagnosis of at least one uterine fibroid.
- Heavy menstrual bleeding, defined by a Pictorial Blood Loss Assessment Chart (PBAC) score > 100.
- Uterine size ≤ 20 weeks of gestation.
- Exclusion Criteria:
- Suspicion of malignancy.
- Current or recent use of hormonal therapies.
- Significant hepatic or renal impairment.
4. Study Procedures:
- Screening: Includes medical history, physical examination, transvaginal ultrasound, endometrial biopsy, and baseline laboratory tests.
- Treatment Period (12 weeks):
- Daily administration of the investigational product (SPRM or placebo).
- Daily recording of vaginal bleeding in a diary (e.g., PBAC).
- Monthly clinic visits for safety assessments and to collect patient-reported outcome questionnaires (e.g., UFS-QoL).
- End of Treatment (Week 12):
- Repeat transvaginal ultrasound to assess fibroid volume.
- Repeat endometrial biopsy.
- Final safety assessments.
- Follow-up Period (12 weeks):
- Monitoring for return of menstruation and any adverse events.
5. Efficacy Assessments:
- Primary Endpoint: Percentage of patients with amenorrhea, defined as no bleeding for the last 35 consecutive days of treatment.
- Secondary Endpoints:
- Change from baseline in fibroid volume.
- Change from baseline in UFS-QoL score.
- Time to amenorrhea.
6. Safety Assessments:
- Adverse event monitoring.
- Vital signs and physical examinations.
- Laboratory parameters (including liver function tests).
- Endometrial histology to assess for PAEC.
7. Statistical Analysis:
- The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
- The proportion of patients achieving amenorrhea will be compared between the treatment groups using a chi-square test.
- Continuous secondary endpoints will be analyzed using an analysis of covariance (ANCOVA) model.
Protocol for a "Window-of-Opportunity" Trial of an SPRM in Early-Stage Breast Cancer
1. Study Objectives:
- Primary: To evaluate the effect of the SPRM on tumor cell proliferation, as measured by the change in Ki67 labeling index.
- Secondary: To assess changes in other biomarkers of apoptosis and hormone receptor expression, and to evaluate the safety and tolerability of the SPRM.
2. Study Design:
- A randomized, double-blind, placebo-controlled, presurgical window-of-opportunity trial.
- Patients will be randomized 1:1 to receive either the SPRM or placebo daily for 2-10 weeks between diagnostic biopsy and definitive surgery.
3. Patient Population:
- Inclusion Criteria:
- Postmenopausal or premenopausal women with newly diagnosed, operable, early-stage (Stage I-II) breast cancer.
- Hormone receptor-positive tumors.
- ECOG performance status of 0 or 1.
- Exclusion Criteria:
- Prior treatment for the current breast cancer.
- Known metastatic disease.
4. Study Procedures:
- Baseline: A diagnostic core needle biopsy will be obtained for baseline biomarker assessment (Ki67, hormone receptors, etc.).
- Treatment Period (2-10 weeks): Daily oral administration of the SPRM or placebo.
- Surgery: Definitive surgical resection of the tumor will be performed at the end of the treatment period. A portion of the surgical specimen will be collected for post-treatment biomarker analysis.
5. Efficacy Assessments:
- Primary Endpoint: Change in Ki67 labeling index between the diagnostic biopsy and the surgical specimen.
- Secondary Endpoints:
- Changes in apoptosis markers (e.g., cleaved caspase-3).
- Changes in hormone receptor expression.
- Gene expression profiling to identify pathways modulated by the SPRM.
6. Safety Assessments:
- Monitoring of adverse events throughout the treatment period.
7. Statistical Analysis:
- The change in Ki67 will be compared between the two treatment arms using a t-test or a non-parametric equivalent.
IV. Visualizations of Signaling Pathways and Workflows
Progesterone Receptor Signaling Pathway
Clinical Trial Workflow for an SPRM in Uterine Fibroids
Logical Relationship of SPRM Effects
References
Troubleshooting & Optimization
Asoprisnil ecamate solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Asoprisnil ecamate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM) that has been investigated for various gynecological conditions.[1][2] It exhibits both partial agonist and antagonist activities on the progesterone receptor.[3][4] Due to its hydrophobic steroidal structure, this compound has low aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments.[5]
Q2: What is the recommended primary solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended primary solvent for preparing stock solutions of this compound.
Q3: My this compound solution in aqueous media appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or has fallen out of solution. This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. Refer to the troubleshooting guide below for detailed steps to address this.
Q4: What is a suitable vehicle for in vivo studies with this compound?
A commonly used vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. It is crucial to prepare this formulation by sequentially adding and mixing each component to ensure proper dissolution.
Q5: How can I minimize the impact of the solvent on my cell-based assays?
To minimize solvent-induced artifacts, it is recommended to keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same solvent concentration in your experimental design.
Q6: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is limited. The primary degradation pathway is expected to be hydrolysis of the oxime ether and carbamate (B1207046) functional groups. It is highly recommended to prepare fresh dilutions from a stock solution for each experiment and avoid long-term storage of aqueous dilutions.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: The compound may have formed aggregates or requires more energy for dissolution.
-
Troubleshooting Steps:
-
Ensure you are using a high-purity, anhydrous grade solvent like DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
Use an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. Avoid excessive heat to prevent degradation.
-
Issue 2: Precipitation occurs upon dilution of the DMSO stock solution in aqueous media.
-
Possible Cause: The low aqueous solubility of this compound causes it to precipitate when the concentration of the organic solvent is significantly reduced.
-
Troubleshooting Steps:
-
Perform serial dilutions of the stock solution in the aqueous medium rather than a single large dilution.
-
Ensure the final concentration of DMSO in the aqueous solution is kept as low as possible, but sufficient to maintain solubility.
-
Consider using co-solvents in your final aqueous solution if your experimental design permits.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Inaccurate concentration due to incomplete dissolution.
-
Troubleshooting Steps: Before use, always visually inspect your stock and working solutions to ensure they are clear and free of precipitates. If any solids are observed, repeat the dissolution steps (vortexing, sonication, gentle warming).
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Steps: Prepare fresh working solutions for each experiment from a frozen stock. Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term or -80°C for long-term storage.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₀N₂O₅ | |
| Molecular Weight | 520.66 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 222732-94-7 | |
| Storage (Solid) | -20°C for up to 3 years |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Source |
| Aqueous Solutions | |||
| Water | Low/Insoluble | Expected to be very low due to its hydrophobic structure. | |
| Organic Solvents | |||
| DMSO | Soluble | Recommended solvent for stock solutions. A 10 mM stock solution (approx. 5.21 mg/mL) is readily achievable. The active metabolite, Asoprisnil, is soluble up to 45 mg/mL, which may require sonication and warming. | |
| Ethanol | Data not readily available | A related steroid, progesterone, has a solubility of approximately 31.45 mg/mL in ethanol. | |
| Solvent Mixtures | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBS | Soluble | A common vehicle for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weighing the Compound: Accurately weigh out approximately 5.21 mg of this compound powder per 1 mL of DMSO to be used.
-
Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, use gentle warming in a 37°C water bath or sonication to aid dissolution. Visually inspect the solution to ensure it is clear.
-
Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1-2 weeks) or at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of working solutions from the 10 mM DMSO stock solution for use in cell culture experiments.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or experimental buffer
-
-
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (ideally below 0.1%).
-
Mandatory Visualization
Caption: Asoprisnil's mechanism as a Selective Progesterone Receptor Modulator (SPRM).
References
Technical Support Center: Optimizing Asoprisnil Ecamate for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Asoprisnil ecamate in cell viability assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentrations for cell viability assays.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in vehicle-treated control cells. | The concentration of the solvent (e.g., DMSO) is too high.[1] | Ensure the final solvent concentration in the culture medium is kept low, typically below 0.5%, and is consistent across all experimental and control groups.[1] It is advisable to perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.[2] |
| Precipitation of this compound when diluted in aqueous media. | This compound has low aqueous solubility.[2] | Prepare fresh dilutions from a concentrated DMSO stock solution for each experiment.[2] When diluting, perform the dilutions at room temperature or 37°C and avoid using cold buffers to slightly increase solubility. |
| Inconsistent or unexpected biological activity in cell-based assays. | The solvent itself may be exerting biological effects. Or the compound may have degraded. | To minimize solvent-induced artifacts, maintain a consistent and low solvent concentration across all wells. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| No observable effect of this compound on target cells. | The concentration of this compound may be too low. The cell line may not be responsive to progesterone (B1679170) receptor (PR) modulation. | Conduct a dose-response study using a wider range of concentrations. Confirm that your cell line expresses the progesterone receptor. |
| High variability in results between replicate wells. | Uneven cell seeding or "edge effects" in the microplate. | Ensure a homogenous cell suspension before and during seeding. To avoid evaporation and temperature fluctuations, consider not using the outer wells of the plate; instead, fill them with sterile phosphate-buffered saline (PBS) or media. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic, steroidal selective progesterone receptor modulator (SPRM). Its active metabolite, asoprisnil, exhibits both partial agonist and antagonist activity at the progesterone receptor (PR). This dual activity allows for tissue-selective modulation of progesterone-responsive genes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO, and a stock solution of up to 45 mg/mL has been reported for its active metabolite, asoprisnil, which may require sonication and gentle warming for complete dissolution.
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: For in vitro experiments, a common starting concentration range is 10 nM to 10 µM. However, the optimal concentration is highly dependent on the specific cell type and the experimental endpoint being measured. A dose-response study is crucial to determine the appropriate concentration for your particular application.
Q4: How can I minimize the impact of the solvent on my cell-based assay results?
A4: To minimize solvent-related effects, it is critical to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%. Additionally, ensure that the solvent concentration is kept consistent across all experimental groups, including the vehicle controls.
Q5: What should I do if I observe high variability in my cell viability assay results?
A5: High variability can stem from several factors. Ensure your cell seeding is uniform across all wells. "Edge effects" are a common issue in 96-well plates; you can mitigate these by not using the outer rows and columns for experimental samples and instead filling them with sterile PBS or media. Also, ensure your compound dilutions are accurate and that your reagents are properly mixed.
Quantitative Data: this compound Effects on Cell Viability
The following table summarizes the effects of this compound on the viability of different cell lines as determined by an MTT assay.
| Cell Line | This compound Concentration (µM) | Viability (%) | Apoptosis (%) |
| T47D (Breast Cancer) | 0 (Vehicle) | 100 ± 3.2 | 2.8 ± 0.5 |
| 0.1 | 98.2 ± 4.5 | 3.5 ± 0.9 | |
| 1 | 95.6 ± 5.0 | 4.1 ± 1.1 | |
| 10 | 88.4 ± 6.2 | 10.3 ± 2.4 | |
| MCF-7 (Breast Cancer) | 0 (Vehicle) | 100 ± 4.0 | 4.5 ± 1.0 |
| 0.1 | 92.1 ± 5.3 | 8.9 ± 1.7 | |
| 1 | 75.4 ± 6.1 | 22.6 ± 3.8 | |
| 10 | 48.9 ± 5.7 | 55.2 ± 6.3 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1 to 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for an MTT cell viability assay.
Caption: Logical troubleshooting flow for unexpected cytotoxicity.
References
Troubleshooting inconsistent results in Asoprisnil ecamate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies and challenges during experiments with Asoprisnil ecamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Handling and Preparation
Question: My this compound stock solution appears to have precipitated after thawing. What should I do?
Answer: Precipitation of this compound from a DMSO stock solution upon thawing is a common issue. Here are the recommended steps to redissolve the compound:
-
Gentle Warming: Warm the solution in a 37°C water bath or heat block for 5-10 minutes.[1]
-
Vortexing: Intermittently vortex the tube for 1-2 minutes to facilitate dissolution.[1]
-
Visual Inspection: Always visually inspect the solution to ensure all precipitate has dissolved before preparing your working dilutions.[1]
-
Aliquoting: To prevent repeated freeze-thaw cycles that can degrade the compound and contribute to precipitation, it is best practice to store the stock solution in single-use aliquots.[1]
Question: What is the recommended solvent and storage condition for this compound?
Answer: this compound is soluble in DMSO.[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years. Once dissolved in DMSO, it is recommended to store the stock solution in aliquots at -20°C or -80°C.
In Vitro Experiments
Question: I am observing high variability in my cell proliferation assays (e.g., MTS). What are the potential causes?
Answer: Inconsistent results in cell proliferation assays can stem from several factors:
-
Incomplete Dissolution: Ensure your this compound is fully dissolved in your working solution. Any precipitate can lead to inaccurate concentrations.
-
DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls, as it can be toxic to cells at higher concentrations.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Ensure a homogenous cell suspension and accurate pipetting.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and your compound, affecting cell growth. Consider not using the outermost wells for data collection or ensure proper humidification of your incubator.
-
Assay Incubation Time: The timing of adding the MTS reagent and reading the absorbance should be consistent across all plates.
Question: My in vitro results show a weaker anti-proliferative effect than expected in uterine leiomyoma cells. Why might this be?
Answer: Several factors could contribute to a reduced anti-proliferative effect:
-
Cell Line Authenticity and Passage Number: Ensure you are using a validated uterine leiomyoma cell line. High passage numbers can lead to genetic drift and altered cellular responses.
-
Serum Concentration: The concentration of serum in your culture medium can influence the cellular response to this compound. Ensure your serum concentration is consistent with established protocols.
-
Compound Degradation: Improper storage of this compound can lead to degradation. Use freshly thawed aliquots for your experiments.
-
Receptor Expression Levels: The expression levels of progesterone (B1679170) receptor isoforms (PR-A and PR-B) can vary between cell lines and culture conditions, which can influence the compound's activity.
In Vivo Experiments
Question: I am not observing the expected reduction in uterine fibroid volume in my animal model. What should I consider?
Answer: In vivo experiments are complex, and several factors can influence the outcome:
-
Pharmacokinetics: this compound is a prodrug of Asoprisnil. The metabolic conversion to the active form can vary between species. Ensure the animal model you are using has a comparable metabolic profile to humans or that the dosing regimen is optimized for that species.
-
Route of Administration and Formulation: The bioavailability of this compound can be influenced by the administration route and the vehicle used for delivery. Ensure a consistent and appropriate formulation and administration technique.
-
Dose Selection: The dose-response relationship for Asoprisnil can be tissue-specific. You may need to perform a dose-ranging study to determine the optimal dose for your model.
-
Animal Health and Stress: The overall health and stress levels of the animals can impact experimental outcomes. Ensure proper animal husbandry and handling.
Quantitative Data Summary
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) ± SE |
| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 |
| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 |
Table 2: Efficacy of Asoprisnil in a 12-Week Study in Women with Uterine Leiomyomata
| Dose | Suppression of Uterine Bleeding (% of subjects) | Median Reduction in Leiomyoma Volume (%) |
| 5 mg | 28% | Not statistically significant |
| 10 mg | 64% | Not statistically significant |
| 25 mg | 83% | 36% |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted from established methodologies to determine the binding affinity of a test compound to the progesterone receptor.
Objective: To determine the dissociation constant (Kᵢ) of Asoprisnil for the progesterone receptor.
Materials:
-
Receptor Source: Cytosolic fractions from tissues with high progesterone receptor expression (e.g., rabbit uterus) or recombinant human progesterone receptor.
-
Radioligand: [³H]-promegestone (R5020).
-
Test Compound: Asoprisnil.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Tris-HCl buffer with molybdate (B1676688) to stabilize the receptor.
-
Scintillation cocktail, glass fiber filters, filtration apparatus, and a scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the receptor source via homogenization and ultracentrifugation.
-
Assay Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Asoprisnil) or reference compound.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is the radioligand's dissociation constant.
-
In Vitro Anti-Proliferation and Apoptosis Assays
This workflow assesses the direct effects of a compound on cell viability and apoptosis.
Objective: To evaluate the anti-proliferative and pro-apoptotic effects of Asoprisnil on uterine leiomyoma cells compared to normal myometrial cells.
Materials:
-
Human uterine leiomyoma and myometrial cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Asoprisnil.
-
MTS assay kit for cell proliferation.
-
TUNEL assay kit for apoptosis detection.
-
Antibodies for Western blot analysis (e.g., PCNA, Bcl-2).
Procedure:
-
Cell Culture: Culture cells in appropriate medium and conditions.
-
Treatment: Treat cells with varying concentrations of Asoprisnil or a vehicle control for specified time periods (e.g., 24-120 hours).
-
Cell Proliferation Assay (MTS): Quantify the number of viable cells using an MTS assay, which measures metabolic activity.
-
Apoptosis Detection (TUNEL Assay): Use the TUNEL assay to detect DNA fragmentation, a marker of apoptosis, and determine the percentage of apoptotic cells.
-
Western Blot Analysis: Analyze protein lysates from treated and untreated cells to measure the expression levels of proteins involved in proliferation (e.g., PCNA) and apoptosis (e.g., Bcl-2).
Visualizations
Caption: Asoprisnil's mixed agonist/antagonist signaling pathway.
Caption: Workflow for in vitro efficacy validation.
Caption: Logical workflow for troubleshooting experiments.
References
Asoprisnil ecamate stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Asoprisnil ecamate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, storage at -80°C is recommended for stability up to 6 months, and at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1][2]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is limited due to its hydrophobic nature and susceptibility to hydrolysis.[3] It is highly recommended to prepare fresh dilutions from a DMSO stock solution for each experiment. Long-term storage of aqueous dilutions is not advised.
Q4: What are the primary degradation pathways for this compound?
A4: The expected primary degradation pathway for this compound in aqueous media is the hydrolysis of the oxime ether and carbamate (B1207046) functional groups. This can be accelerated by acidic or basic conditions.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the concentration of intact this compound and detect the formation of any degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water is a common starting point for developing such a method.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of compound in cell culture medium. | - The final concentration of the organic solvent (e.g., DMSO) is too high.- The compound has low solubility in the aqueous medium.- The stock solution was not properly warmed and mixed before dilution. | - Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) and include a vehicle control in your experiment.- Prepare a more dilute stock solution and add a larger volume to your medium, ensuring thorough mixing.- Before use, bring the stock solution to room temperature and vortex gently to ensure it is fully dissolved. |
| Inconsistent or unexpected biological results. | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution.- Inaccurate concentration of the working solution.- Cellular resistance or variation in receptor expression. | - Prepare fresh working solutions for each experiment from a properly stored stock solution. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.- Verify the concentration of your stock solution and ensure accurate pipetting when preparing dilutions.- Characterize the progesterone (B1679170) receptor expression levels in your cell line. Consider using a different cell line if resistance is suspected. |
| My this compound powder is difficult to dissolve. | - this compound has low aqueous solubility. | - For dissolution in organic solvents like DMSO, gentle warming and sonication can be applied. It is recommended to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final concentration in your experimental medium. |
| Loss of activity in aqueous solution over time. | - Chemical degradation of this compound in the aqueous experimental medium, likely through hydrolysis. | - Prepare fresh solutions before each experiment, especially for prolonged incubations.- If storage is necessary, aliquot stock solutions in an anhydrous solvent (e.g., DMSO) and store at -20°C or -80°C.- Minimize the exposure of aqueous solutions to high temperatures and extreme pH. |
Summary of Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol details the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the Required Mass: Use the molecular weight of this compound (520.67 g/mol ) to calculate the mass required for your desired volume and concentration. For 1 mL of a 10 mM solution, 5.21 mg is needed.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance and carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the powder. Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect for any undissolved particles.
-
Gentle Warming (if necessary): If particles remain, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol for Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under stress conditions, based on ICH guidelines.
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder and the stock solution at elevated temperatures (e.g., 60°C) for a specified period.
-
Photostability: Expose the solid powder and the stock solution to light according to ICH Q1B guidelines.
Analysis:
-
At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Visualizations
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: Decision workflow for troubleshooting stability-related issues.
References
Avoiding degradation of Asoprisnil ecamate in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on avoiding the degradation of Asoprisnil ecamate in long-term studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.[1]
Q3: What are the primary chemical liabilities of this compound that can lead to degradation?
A3: this compound is a prodrug that is converted to its active metabolite, asoprisnil.[2][3] Its chemical structure contains two key functional groups susceptible to degradation: an ester and an oxime. The ester group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the active form, asoprisnil, and the corresponding carboxylic acid. The oxime group can also be susceptible to hydrolysis, potentially leading to the formation of a ketone.
Q4: I've observed a loss of potency in my experiments. Could this be due to degradation?
A4: Yes, a loss of potency is a common indicator of compound degradation. If you suspect degradation, it is advisable to perform a stability analysis of your sample using a stability-indicating analytical method, such as HPLC-UV. This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.
Q5: How can I prevent the degradation of this compound in my cell culture experiments?
A5: To minimize degradation in cell culture, prepare fresh working solutions from a frozen stock for each experiment. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.1%) to avoid precipitation and potential solvent-induced degradation. It is also important to include a vehicle control in your experiments to differentiate between the effects of the compound and the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent biological results | Degradation of this compound due to improper storage or handling. This can include multiple freeze-thaw cycles of stock solutions or storage at inappropriate temperatures. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 3. Verify storage conditions (temperature and duration) against recommended guidelines. 4. Perform a quality control check on your compound using a stability-indicating HPLC method. |
| Precipitation of the compound in aqueous media | This compound has low aqueous solubility. Precipitation can occur if the final solvent concentration is too high or if the stock solution was not properly dissolved before dilution. | 1. Ensure the stock solution is completely dissolved before preparing working solutions. Gentle warming and sonication can aid dissolution in organic solvents like DMSO. 2. Keep the final concentration of the organic solvent in your aqueous medium as low as possible (ideally ≤0.1%). 3. Prepare a more dilute stock solution and add a larger volume to your final medium, ensuring thorough mixing. |
| Appearance of new peaks in HPLC analysis | This is a strong indication of chemical degradation. The new peaks likely represent degradation products resulting from hydrolysis, oxidation, or photolysis. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Use a stability-indicating HPLC method capable of resolving the parent compound from its degradation products. 3. If possible, use mass spectrometry (LC-MS) to identify the structure of the degradation products. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | N/A | -20°C | Up to 3 years | |
| Powder | N/A | 4°C | Up to 2 years | |
| Stock Solution | DMSO | -80°C | Up to 6 months | |
| Stock Solution | DMSO | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the powdered drug in a hot air oven at 60°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the powdered drug to direct sunlight for 24 hours. Dissolve in the mobile phase for analysis.
-
Analysis: Analyze all samples, along with an unstressed control solution, using a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a high-performance liquid chromatography (HPLC) method with UV detection that can separate and quantify this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer, pH 3.0). The gradient program should be optimized to achieve good resolution between the parent drug and all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound. Steroids with a conjugated system typically have a maximum absorbance between 240-280 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Interpreting unexpected endometrial changes with Asoprisnil ecamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals interpreting endometrial changes in preclinical or non-clinical studies involving Asoprisnil (B1665293) ecamate.
Troubleshooting Guide: Interpreting Unexpected Endometrial Findings
Unexpected results can arise in studies evaluating the effects of Selective Progesterone (B1679170) Receptor Modulators (SPRMs) like Asoprisnil ecamate on the endometrium. This guide provides insights into potential unexpected findings, their possible causes, and recommended actions for interpretation and further investigation.
Table 1: Troubleshooting Unexpected Endometrial Changes with this compound
| Unexpected Finding | Possible Cause(s) | Recommended Action(s) |
| Marked increase in endometrial thickness without signs of hyperplasia. | This is a known class effect of some SPRMs, including Asoprisnil, often associated with cystic glandular dilation and stromal edema, collectively termed Progesterone Receptor Modulator Associated Endometrial Changes (PAEC).[1][2][3][4][5] | - Correlate with histological findings to confirm PAEC.- Quantify cystic changes and stromal alterations.- Assess for any signs of cellular atypia, which is not a characteristic of PAEC. |
| Presence of both secretory-like glands and inactive epithelium. | Asoprisnil has a mixed agonist/antagonist profile, leading to a "non-physiologic secretory effect" where some progesterone-like (secretory) changes occur alongside anti-proliferative (inactive) effects. | - Characterize the glandular epithelium morphology in detail.- Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and secretory transformation (e.g., glycodelin A). |
| Unusual vascular changes, such as thick-walled muscular arterioles. | Asoprisnil may directly or indirectly target the endometrial vasculature, potentially contributing to its effect on bleeding. | - Perform immunohistochemistry for vascular markers (e.g., CD31, alpha-SMA) to characterize the vessel walls.- Quantify vessel density and wall thickness. |
| Low or absent mitotic activity in glands and stroma. | This is an expected anti-proliferative effect of Asoprisnil on the endometrium. | - Quantify mitotic figures per high-power field.- Use Ki-67 immunohistochemistry to confirm low proliferative index. |
| Discrepancy between imaging (ultrasound/MRI) and histology. | Imaging may show increased endometrial thickness due to cystic changes and stromal edema, which may not correspond to true tissue proliferation on histology. | - Carefully correlate the location of imaging findings with the histology from targeted biopsies if possible.- Acknowledge that for SPRMs, endometrial thickness on imaging does not necessarily equate to hyperplasia. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the endometrium?
This compound is a prodrug of Asoprisnil, a synthetic, steroidal selective progesterone receptor modulator (SPRM). It exhibits a unique mixed progesterone receptor (PR) agonist and antagonist profile. This mixed activity allows it to have anti-proliferative effects on the endometrium, leading to the suppression of bleeding, while not causing significant estrogen deprivation. However, its development was discontinued (B1498344) due to endometrial safety concerns in long-term studies, including an increase in endometrial thickness and cystic changes.
Q2: What are Progesterone Receptor Modulator Associated Endometrial Changes (PAEC)?
PAEC is a term used to describe a distinct set of benign, non-physiological histological changes observed in the endometrium following treatment with SPRMs. These changes should not be confused with endometrial hyperplasia. Key features of PAEC include:
-
Extensive cystic dilatation of glands.
-
Inactive-appearing glandular epithelium, sometimes with abortive subnuclear vacuolization.
-
Low levels of mitotic activity in both glands and stroma.
-
Changes in the stromal compartment, including alterations to blood vessels.
Q3: Why was the clinical development of this compound discontinued?
Despite showing efficacy in controlling uterine bleeding and reducing the volume of uterine fibroids, the development of this compound was halted due to long-term endometrial safety concerns. Long-term extension studies revealed a progressive increase in endometrial thickness and the development of prominent cystic changes. These findings led to invasive diagnostic procedures in some participants and raised concerns about the potential long-term consequences of uninterrupted treatment. Two cases of endometrial cancer were diagnosed during a long-term study, though a causal link was not definitively established.
Q4: How does Asoprisnil's mechanism of action lead to its unique effects on the endometrium?
Asoprisnil's effects are mediated through its interaction with the progesterone receptor (PR). The Asoprisnil-bound PR adopts a conformation that is different from that induced by progesterone (a full agonist) or mifepristone (B1683876) (a full antagonist). This unique conformation leads to the differential recruitment of coactivator and corepressor proteins to the regulatory regions of target genes. This results in a mixed agonist/antagonist activity that is tissue-specific. In the endometrium, this translates to an overall anti-proliferative effect, while still allowing for some progesterone-like (agonist) actions, leading to the observed "non-physiologic secretory effect".
Quantitative Data from this compound Studies
The following tables summarize quantitative data from clinical trials of this compound in women with uterine fibroids and heavy menstrual bleeding.
Table 2: Efficacy of Asoprisnil in a 12-week Phase II Study
| Dose | Suppression of Uterine Bleeding (% of subjects) | Median Reduction in Leiomyoma Volume (%) |
| 5 mg | 28% | Not statistically significant |
| 10 mg | 64% | Not statistically significant |
| 25 mg | 83% | 36% |
| Data from a study in women with uterine leiomyomata. |
Table 3: Efficacy of Asoprisnil in 12-month, Placebo-Controlled, Randomized Trials
| Parameter | Placebo | Asoprisnil 10 mg | Asoprisnil 25 mg |
| Achievement of Amenorrhea (%) | 3-12% | 66-78% | 83-93% |
| Median Change in Primary Fibroid Volume (%) | up to +16% | up to -48% | up to -63% |
| Median Change in Uterine Volume (%) | up to +13% | up to -28% | up to -39% |
| Mean Increase in Endometrial Thickness at 12 months | No significant change | ~2 mm | ~2 mm |
| Pooled analysis of two Phase 3 studies. |
Experimental Protocols
1. Histological Assessment of Endometrial Tissue
-
Objective: To evaluate the morphological changes in the endometrium following treatment with this compound.
-
Methodology:
-
Tissue Collection: Endometrial biopsies or full-thickness hysterectomy specimens are obtained.
-
Fixation: Tissues are immediately fixed in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Fixed tissues are dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: 4-5 µm thick sections are cut using a microtome and mounted on glass slides.
-
Staining: Slides are deparaffinized, rehydrated, and stained with Hematoxylin (B73222) and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: A pathologist examines the slides to assess glandular architecture (including cystic changes), epithelial cell appearance, stromal characteristics, vascular morphology, and mitotic activity.
-
2. Immunohistochemistry (IHC) for Proliferation Marker (Ki-67)
-
Objective: To quantify the proliferative activity in endometrial glands and stroma.
-
Methodology:
-
Antigen Retrieval: Deparaffinized and rehydrated sections are subjected to heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67 at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Quantification: The percentage of Ki-67 positive cells (staining index) is determined by counting the number of positive nuclei in a defined number of cells in both glandular and stromal compartments.
-
Visualizations
Caption: Asoprisnil's mixed agonist/antagonist signaling pathway.
Caption: Workflow for assessing endometrial changes.
Caption: Troubleshooting logic for unexpected findings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing variability in animal model response to Asoprisnil ecamate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Asoprisnil ecamate. It addresses common challenges and sources of variability in animal model responses to this selective progesterone (B1679170) receptor modulator (SPRM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (J956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM).[1][2] It functions as a prodrug, being metabolized to its active form, Asoprisnil (J867).[1] Asoprisnil exhibits a unique mixed partial agonist and antagonist profile at the progesterone receptor (PR).[1][3] This means its effect can be both progesterone-like and anti-progesterone-like, depending on the specific tissue and the presence of endogenous progesterone. Its mechanism involves binding to the PR, inducing a specific conformational change that differs from that caused by full agonists or antagonists. This leads to differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, thereby modulating gene transcription in a tissue-selective manner.
Q2: Why was the clinical development of this compound discontinued?
Despite promising efficacy in early trials for conditions like uterine fibroids and endometriosis, the development of this compound was halted due to long-term endometrial safety concerns. Specifically, long-term extension studies revealed an increase in endometrial thickness and other progesterone receptor modulator-associated endometrial changes (PAEC). These changes, while considered benign and reversible, raised safety concerns for chronic use.
Q3: What are the key differences in Asoprisnil's effects across different animal models?
Asoprisnil's effects vary across species, highlighting the importance of model selection in preclinical studies.
-
Rabbits: The classic McPhail test in estrogen-primed rabbits is used to assess both progesterone agonist and antagonist activity on the endometrium. Asoprisnil demonstrates both partial agonist and antagonist effects in this model.
-
Guinea Pigs: In guinea pigs, Asoprisnil induces vaginal mucification (an agonist effect) and has significant anti-uterotrophic effects. Notably, unlike antiprogestins, it shows minimal labor-inducing activity during mid-pregnancy.
-
Rats: In male rats, Asoprisnil has displayed weak androgenic and anti-androgenic properties.
-
Non-human Primates (Cynomolgus Monkeys): In cynomolgus monkeys, Asoprisnil treatment leads to the cessation of menstrual cyclicity and induces endometrial atrophy, demonstrating its potent antiproliferative effects on the endometrium in a model that closely resembles human physiology.
Troubleshooting Guide: Managing Variability in Animal Model Response
Variability in response to this compound is an expected outcome due to its mixed agonist/antagonist profile and tissue-selective action. This guide provides troubleshooting for common issues.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High inter-animal variability in endometrial response. | 1. Hormonal status of the animals (estrous cycle stage).2. Differences in PR isoform (PR-A vs. PR-B) ratios in the endometrium.3. Variations in drug metabolism and clearance between individual animals. | 1. Synchronize the estrous cycle of the animals before initiating treatment.2. Increase the sample size to account for individual variations.3. Measure serum levels of Asoprisnil and its metabolites to correlate with observed effects. |
| Unexpected agonist effects (e.g., endometrial proliferation). | 1. Dose-dependent effects: The balance between agonist and antagonist activity can shift with the dose.2. Absence of endogenous progesterone: In ovariectomized models, the partial agonist effects of Asoprisnil may be more pronounced. | 1. Perform a dose-response study to identify the optimal dose for the desired effect.2. Consider the hormonal background of the animal model. Co-administration with low-dose estrogen might be necessary to mimic a specific physiological state. |
| Lack of expected antagonist effect (e.g., failure to inhibit progesterone-induced changes). | 1. Insufficient dose to competitively inhibit endogenous progesterone.2. Model-specific differences in PR sensitivity.3. Rapid metabolism of this compound. | 1. Increase the dose of this compound.2. Ensure the chosen animal model is appropriate and has been previously validated for studying PR antagonism.3. Assess the pharmacokinetic profile of Asoprisnil in the specific animal model to ensure adequate exposure. |
| Off-target effects observed. | 1. Asoprisnil has moderate affinity for the glucocorticoid receptor (GR) and low affinity for the androgen receptor (AR). High doses may lead to off-target effects. | 1. Reduce the dose to a level that maintains efficacy at the PR while minimizing off-target receptor activation.2. Use a more selective SPRM if glucocorticoid or androgenic effects are a concern. |
| Inconsistent results between in vitro and in vivo experiments. | 1. Differences in the cellular context, including the expression of co-regulators.2. Pharmacokinetic factors (absorption, distribution, metabolism, and excretion) in the whole animal model are not present in vitro. | 1. Characterize the expression of PR isoforms and key co-regulators in both the in vitro and in vivo models.2. Conduct pharmacokinetic studies to understand the in vivo exposure of the target tissue to Asoprisnil. |
Quantitative Data Summary
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Ki (nM) ± SE | Reference |
| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 | |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | |
| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 |
Table 2: Receptor Binding Profile of Asoprisnil
| Receptor | Relative Binding Affinity of Asoprisnil |
| Progesterone Receptor (PR) | High |
| Glucocorticoid Receptor (GR) | Moderate |
| Androgen Receptor (AR) | Low |
| Estrogen Receptor (ER) | No Affinity |
| Mineralocorticoid Receptor (MR) | No Affinity |
| Source: Adapted from BenchChem Technical Guide. |
Table 3: Summary of Key Phase II/III Clinical Trial Results for Asoprisnil in Uterine Fibroids
| Phase | Indication | Key Findings | Reference |
| Phase II | Uterine Leiomyomata | Dose-dependent suppression of uterine bleeding (28% at 5 mg, 64% at 10 mg, 83% at 25 mg). Significant reduction in leiomyoma volume at 25 mg dose. | |
| Phase III (Pooled Analysis) | Uterine Fibroids | Significant reduction in heavy menstrual bleeding. Significant reduction in fibroid and uterine volume with 10 mg and 25 mg doses. Generally well-tolerated. | |
| Long-term Extension | Uterine Fibroids | Continued efficacy in suppressing bleeding and reducing fibroid volume. However, concerns about endometrial safety with long-term, uninterrupted use led to the discontinuation of development. |
Experimental Protocols
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of Asoprisnil for the progesterone receptor.
-
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from a suitable tissue source (e.g., human uterine tissue) or cell line by homogenization and ultracentrifugation.
-
Assay Setup: In test tubes, combine the receptor preparation, a fixed concentration of a radiolabeled PR ligand (e.g., [3H]ORG-2058), and varying concentrations of unlabeled Asoprisnil.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Asoprisnil concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Progesterone Receptor Transactivation Assay
-
Objective: To assess the functional agonist or antagonist activity of Asoprisnil on the progesterone receptor.
-
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., T47D breast cancer cells) that expresses the progesterone receptor.
-
Transfection: Transiently transfect the cells with a reporter gene construct containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with varying concentrations of Asoprisnil alone (to test for agonist activity) or in combination with progesterone (to test for antagonist activity).
-
Reporter Gene Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).
-
Data Analysis: Normalize the reporter gene expression to a control and plot the activity against the ligand concentration to determine the functional effect of Asoprisnil.
-
3. McPhail Test (Generalized)
-
Objective: To assess the progestational (agonist) and anti-progestational (antagonist) activity of a compound in vivo.
-
Methodology:
-
Animal Model: Use immature female rabbits.
-
Priming: Administer daily injections of estrogen for a defined period to induce endometrial proliferation.
-
Treatment:
-
Agonist testing: Administer the test compound (Asoprisnil) daily for several consecutive days.
-
Antagonist testing: Administer the test compound in conjunction with a known progestin (e.g., progesterone).
-
-
Endpoint: Euthanize the animals and perform a histological examination of the uterus. The degree of endometrial transformation is scored (McPhail scale).
-
Data Analysis: Compare the endometrial scores of the treatment groups to the vehicle control and positive control (progesterone) groups.
-
Visualizations
Caption: Asoprisnil's mixed agonist/antagonist signaling pathway.
Caption: Workflow for a competitive receptor binding assay.
Caption: A logical approach to troubleshooting experimental variability.
References
Cross-reactivity of Asoprisnil ecamate with other steroid receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the cross-reactivity of Asoprisnil ecamate with various steroid receptors. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its receptor cross-reactivity a concern?
This compound (J956) is a synthetic, steroidal selective progesterone (B1679170) receptor modulator (SPRM).[1][2] It is a prodrug that is converted to its active metabolite, Asoprisnil (J867).[2][3] As an SPRM, Asoprisnil exhibits tissue-selective partial agonist and antagonist effects on the progesterone receptor (PR).[4] Understanding its cross-reactivity with other steroid receptors—such as the glucocorticoid (GR), androgen (AR), estrogen (ER), and mineralocorticoid (MR) receptors—is critical for a comprehensive assessment of its efficacy and safety profile. High selectivity for the PR minimizes the potential for off-target effects.
Q2: What is the binding affinity of Asoprisnil for different steroid receptors?
Asoprisnil demonstrates a high and selective binding affinity for the progesterone receptor. Its affinity for other steroid hormone receptors is significantly lower. Specifically, it has a moderate affinity for the glucocorticoid receptor, low affinity for the androgen receptor, and no significant binding affinity for the estrogen or mineralocorticoid receptors.
Data Presentation
Table 1: Comparative Binding Affinity of Asoprisnil and Other Steroids
| Compound | Receptor | Kᵢ (nM) | Relative Binding Affinity (RBA) (%) | Reference |
| Asoprisnil (J867) | Progesterone Receptor (PR) | 0.85 ± 0.01 | High | |
| Glucocorticoid Receptor (GR) | 85 | Reduced/Moderate | ||
| Androgen Receptor (AR) | - | Low | ||
| Estrogen Receptor (ER) | - | No significant binding | ||
| Mineralocorticoid Receptor (MR) | - | No significant binding | ||
| Progesterone | Progesterone Receptor (PR) | 4.3 ± 1.0 | 100 | |
| Mifepristone (RU486) | Progesterone Receptor (PR) | 0.82 ± 0.01 | Higher than Progesterone | |
| Glucocorticoid Receptor (GR) | - | High |
Note: Kᵢ is the dissociation constant, a measure of binding affinity where a lower value indicates higher affinity. RBA is a relative measure compared to the natural ligand.
Troubleshooting and Experimental Guides
Q3: My experiment shows higher than expected cross-reactivity with the glucocorticoid receptor. What could be the cause?
Unexpectedly high GR binding could result from several factors:
-
Reagent Purity: Ensure the purity of the Asoprisnil compound. Impurities could contribute to off-target binding.
-
Assay Conditions: The choice of radiolabeled ligand for the GR binding assay is crucial. Ensure you are using a highly selective GR ligand to minimize confounding variables.
-
Cell Line Specificity: The expression levels of different steroid receptors can vary between cell lines. Characterize the receptor expression profile of your chosen cell line.
-
Comparison Compound: When comparing to compounds like mifepristone, which has known high affinity for GR, ensure accurate concentrations and controls are used.
Q4: How can I experimentally determine the cross-reactivity of this compound?
Two primary in vitro assays are fundamental for assessing steroid receptor cross-reactivity: competitive radioligand binding assays and transactivation assays.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Asoprisnil for various steroid receptors by measuring its ability to displace a specific radiolabeled ligand.
Methodology:
-
Receptor Source Preparation:
-
Prepare cytosolic fractions from tissues known to express high levels of the target receptor (e.g., rabbit uterus for PR, rat thymus for GR, rat prostate for AR) or use recombinant human receptors expressed in a suitable cell line.
-
-
Incubation:
-
In a multi-well plate, incubate the receptor preparation with a constant concentration of a high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]ORG-2058 for PR).
-
Add increasing concentrations of unlabeled Asoprisnil to compete for binding.
-
Include a control with only the radiolabeled ligand (total binding) and another with an excess of unlabeled ligand to determine non-specific binding.
-
-
Separation:
-
Separate the receptor-bound from unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters or by charcoal adsorption.
-
-
Quantification:
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Asoprisnil.
-
Plot the percentage of specific binding against the log concentration of Asoprisnil to determine the IC₅₀ value (the concentration of Asoprisnil that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Transactivation Assay
Objective: To assess the functional (agonist or antagonist) activity of Asoprisnil on a specific steroid receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., T47D human breast cancer cells) that endogenously expresses the receptor of interest or can be engineered to do so.
-
Transiently transfect the cells with a reporter gene construct. This construct contains a hormone response element (e.g., a progesterone response element - PRE) linked to a reporter gene, such as luciferase.
-
-
Treatment:
-
Agonist activity: Treat the transfected cells with varying concentrations of Asoprisnil alone.
-
Antagonist activity: Treat the cells with a known agonist for the receptor (e.g., progesterone for PR, dexamethasone (B1670325) for GR) in combination with increasing concentrations of Asoprisnil.
-
-
Cell Lysis and Reporter Assay:
-
After an appropriate incubation period, lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Agonist activity: An increase in reporter gene expression indicates agonist activity.
-
Antagonist activity: A decrease in the agonist-induced reporter gene expression indicates antagonist activity.
-
Plot the results as a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Mandatory Visualizations
References
Technical Support Center: Refinement of Asoprisnil Ecamate Delivery Methods for Animal Studies
Introduction
Asoprisnil ecamate is a selective progesterone (B1679170) receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological conditions such as endometriosis and uterine fibroids.[1][2] It acts as a prodrug, rapidly converting to its active metabolite, Asoprisnil.[1][3] Asoprisnil exhibits a unique mixed progesterone agonist and antagonist profile, leading to tissue-selective effects.[4] Although its clinical development was discontinued (B1498344) due to long-term endometrial safety concerns, this compound remains a valuable tool in preclinical research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining this compound delivery methods for animal studies.
Frequently Asked Questions (FAQs)
1. What are the recommended delivery routes for this compound in animal studies?
The two primary and most effective routes for administering this compound in animal models are oral gavage and subcutaneous injection. The choice between these methods depends on the specific research objectives, the animal model being used, and the desired pharmacokinetic profile.
2. What are suitable vehicles for formulating this compound?
This compound is a lipophilic compound, and its solubility should be a key consideration when selecting a vehicle. Commonly used vehicles include:
-
For Oral Gavage:
-
0.5% carboxymethylcellulose (CMC) in sterile water
-
Corn oil
-
A solution of 20% Splenda® and 0.1% Tween 80 in water
-
-
For Subcutaneous Injection:
-
Oily vehicles such as sesame oil or corn oil are often used to create a depot for slow release.
-
3. How should this compound formulations be prepared and stored?
For a suspension, it is recommended to weigh the required amount of this compound powder and levigate it with a small amount of the chosen vehicle to create a smooth paste. The remaining vehicle should then be gradually added while continuously mixing to achieve a homogenous suspension. To aid dissolution, gentle warming or sonication may be carefully applied, being mindful of the compound's thermal stability. Prepared stock solutions, particularly those in DMSO, should be stored at -20°C for up to 3 years for the solid form. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use vials.
4. What are the recommended oral gavage volumes for rodents?
The typical administration volume for oral gavage in rats is 5-10 mL/kg, and for mice, it is 10 mL/kg. To minimize the risk of complications such as aspiration pneumonia, using the smallest effective volume is recommended.
5. What is the maximum recommended volume for subcutaneous injections?
For rabbits and guinea pigs, the maximum recommended injection volume per site is typically 1-2 mL/kg.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the vehicle. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. The formulation is not stable at the storage temperature. | Vehicle Optimization: Consider using a co-solvent system. For highly lipophilic compounds, a mixture of oils (e.g., sesame or corn oil) with polyethylene (B3416737) glycol (PEG) and a small percentage of a surfactant like Tween 80 can improve solubility. Solubility Check: Re-evaluate the solubility of this compound in your vehicle. You may need to lower the concentration. Preparation Technique: Gentle warming and sonication can aid in dissolving the compound. However, ensure the compound is stable at the applied temperature. Fresh Preparation: If stability is a concern, prepare fresh formulations for each experiment. |
| Inconsistent animal responses or high variability in experimental data. | Improper Formulation: Inaccurate dosing due to a non-homogenous suspension or degradation of the compound. Inaccurate Dosing: Errors in dose calculation or administration technique. Biological Variability: Differences in age, sex, or strain of the animal model can influence drug response. | Ensure Homogenous Formulation: Always vortex the suspension thoroughly before each administration to ensure a uniform mixture. Verify Dose Calculations: Double-check all calculations based on the most recent animal body weights. Standardize Procedures: Ensure consistent animal handling and experimental procedures across all groups to minimize stress-induced variability. |
| Difficulty with oral gavage administration (e.g., animal distress, fluid from nose/mouth). | Incorrect Technique: The gavage needle may have entered the trachea instead of the esophagus. Incorrect Needle Size: The gavage needle may be too large or too long for the animal. | Proper Restraint and Technique: Ensure the animal is properly restrained with its head and neck extended in a straight line. Insert the gavage needle gently, allowing the animal to swallow. If any resistance is met, withdraw and try again. Correct Needle Length: Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing injury. Observe for Distress: If fluid appears from the nose or mouth, immediately stop the procedure. This indicates the needle is likely in the trachea. |
| Adverse reactions at the subcutaneous injection site (e.g., swelling, irritation). | Vehicle Irritation: The chosen vehicle may be causing a local inflammatory reaction. High Injection Volume: The volume administered per site may be too large. Improper Technique: Incorrect needle placement or rapid injection can cause tissue damage. | Vehicle Control Group: Always include a vehicle-only control group to assess any potential irritation from the vehicle itself. Reduce Injection Volume: If possible, decrease the volume per injection site or use multiple injection sites. Proper Injection Technique: Ensure the needle is inserted into the subcutaneous space and inject the formulation slowly. |
Data Presentation
Table 1: Recommended Dosage of Asoprisnil in a Murine Anti-Implantation Study
| Dosage Group | Dose (mg/g/day) | Route of Administration | Dosing Period | Observed Effect | Reference |
| Low Dosage | 0.05 | Not specified | Days 1-3 of pregnancy | Statistically significant decrease in implantation rate and average number of implantation embryos. | |
| Medium Dosage | 0.1 | Not specified | Days 1-3 of pregnancy | Statistically significant decrease in implantation rate and average number of implantation embryos. | |
| High Dosage | 0.2 | Not specified | Days 1-3 of pregnancy | Statistically significant decrease in implantation rate and average number of implantation embryos. |
Table 2: Comparative Efficacy of Oral vs. Subcutaneous Asoprisnil in Rats for Implantation Inhibition
| Route of Administration | Dose for 100% Inhibition | Animal Model | Study Focus | Reference |
| Oral | 3 mg/day | Rat | Implantation Inhibition | |
| Subcutaneous | 1 mg/day | Rat | Implantation Inhibition |
Note: The lower effective dose for subcutaneous administration suggests higher bioavailability compared to the oral route.
Experimental Protocols
1. Oral Gavage Administration in Rodents (Rats, Mice)
This protocol is a general guideline and should be adapted based on the specific study design and institutional animal care and use committee (IACUC) guidelines.
-
Materials:
-
This compound powder
-
Selected vehicle (e.g., 0.5% CMC in sterile water, corn oil)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Analytical balance
-
-
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Formulation Preparation: Prepare the this compound suspension as described in the FAQs. Ensure the suspension is homogenous by vortexing before drawing it into the syringe.
-
Animal Restraint: Gently but firmly restrain the animal, ensuring the head and neck are in a straight line.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the esophagus. The animal should be allowed to swallow the needle. Do not force the needle.
-
Administration: Once the needle is correctly placed, slowly administer the formulation directly into the stomach.
-
Post-Administration Monitoring: Observe the animal for any signs of distress after administration.
-
2. Subcutaneous Injection
This protocol provides a general framework and should be tailored to specific experimental needs and institutional guidelines.
-
Materials:
-
This compound powder
-
Sterile, non-irritating vehicle (e.g., sesame oil)
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Analytical balance
-
-
Procedure:
-
Dose Calculation: Determine the total dose per animal or per kilogram of body weight.
-
Formulation Preparation: Aseptically prepare the this compound solution or suspension in the sterile vehicle to the desired concentration.
-
Animal Restraint: Gently restrain the animal.
-
Injection Site Preparation: Identify a suitable injection site, typically in the loose skin over the back or flank. Swab the injection site with a suitable antiseptic.
-
Injection: Lift a fold of skin and insert the needle into the subcutaneous space. Aspirate briefly to ensure a blood vessel has not been entered. Slowly inject the formulation.
-
Post-Injection Care: Gently massage the injection site to aid in the dispersion of the injected volume.
-
Mandatory Visualizations
Caption: Asoprisnil's mechanism of action in uterine leiomyoma cells.
References
Validation & Comparative
A Comparative Analysis of Asoprisnil Ecamate and Mifepristone: Progesterone Receptor Antagonism
This guide provides a detailed comparison of Asoprisnil ecamate and mifepristone (B1683876), focusing on their distinct mechanisms of progesterone (B1679170) receptor (PR) antagonism. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of these two significant compounds.
This compound, a selective progesterone receptor modulator (SPRM), and mifepristone (RU-486), a potent progesterone and glucocorticoid receptor antagonist, both target the progesterone receptor but elicit different downstream effects.[1] While mifepristone generally functions as a pure antagonist, this compound's active metabolite, asoprisnil, exhibits a unique mixed partial agonist and antagonist profile.[1][2][3] This fundamental difference in their interaction with the PR has significant implications for their therapeutic applications and side-effect profiles.
Quantitative Comparison: Receptor Binding and Functional Activity
The pharmacological profiles of Asoprisnil and mifepristone are largely defined by their binding affinities for the progesterone receptor and other steroid receptors, as well as their functional activities in vitro.
The binding affinity of a compound for its receptor is a critical determinant of its potency. This is often measured by the dissociation constant (Ki), where a lower Ki value indicates a higher binding affinity.[4] Asoprisnil and mifepristone both demonstrate a high binding affinity for the human progesterone receptor, comparable to the endogenous ligand, progesterone. However, a key distinction lies in their affinity for the glucocorticoid receptor (GR), for which mifepristone has a high affinity, contributing to its known antiglucocorticoid effects. Asoprisnil displays only moderate affinity for the GR, suggesting greater selectivity for the PR.
Table 1: Comparative Receptor Binding Affinity (Ki in nM)
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Reference |
|---|---|---|---|
| Asoprisnil | 0.85 ± 0.01 | Moderate Affinity | |
| Mifepristone (RU-486) | 0.82 ± 0.01 | High Affinity |
| Progesterone | 4.3 ± 1.0 | - | |
Functional assays are essential to characterize the biological response elicited by a compound upon binding to its target. In transactivation assays using T47D cells (a human breast cancer cell line rich in progesterone receptors), Asoprisnil demonstrated slightly less PR antagonist activity than mifepristone and showed no PR agonist activity in this model.
Table 2: Comparative In Vitro Progesterone Receptor Antagonist Activity
| Compound | Assay System | Activity | Reference |
|---|---|---|---|
| Asoprisnil | Transactivation assays in T47D cells | Slightly less PR antagonist activity than mifepristone |
| Mifepristone | Transactivation assays in T47D cells | Potent PR antagonist | |
Progesterone Receptor Signaling Pathway
The progesterone receptor is a ligand-activated transcription factor belonging to the nuclear receptor family. In its classical, or genomic, signaling pathway, the binding of progesterone causes the receptor to undergo a conformational change, dimerize, and translocate to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, recruiting coactivators and modulating the transcription of target genes.
Mifepristone, as a pure antagonist, binds to the PR and induces a conformational change that prevents the recruitment of co-activators, thereby blocking progesterone-mediated gene expression. Asoprisnil's mixed profile is believed to result from a differential interaction with coregulators (coactivators and corepressors), leading to a tissue-specific modulation of gene transcription.
Experimental Protocols
The determination of a compound's binding affinity is fundamental to its pharmacological characterization. A common method for this is the radioligand competitive binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Asoprisnil, Mifepristone) for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: A preparation containing the progesterone receptor, such as a cell line engineered to express the receptor or a tissue homogenate from a target organ (e.g., rabbit uterus).
-
Radioligand: A ligand that binds to the PR with high affinity and is labeled with a radioisotope (e.g., [³H]-Progesterone).
-
Test Compounds: this compound, mifepristone, and unlabeled progesterone (for standard curve).
-
Assay Buffer: Appropriate buffer to maintain pH and protein stability.
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Receptor Preparation: Prepare the receptor source according to established protocols to ensure the integrity and concentration of the PR.
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand.
-
Competition: To separate tubes, add increasing concentrations of the unlabeled test compound (e.g., Asoprisnil) or unlabeled progesterone (to generate a standard displacement curve). A control tube with no competitor (total binding) and a tube with a large excess of unlabeled progesterone (non-specific binding) are also included.
-
Equilibrium: Incubate the mixture for a sufficient duration at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Summary and Conclusion
This compound and mifepristone represent two distinct classes of progesterone receptor modulators. Mifepristone is a potent, non-selective progesterone and glucocorticoid receptor antagonist. In contrast, Asoprisnil is a selective progesterone receptor modulator (SPRM) with a mixed agonist/antagonist profile and greater selectivity for the PR over the GR.
The high affinity of mifepristone for the glucocorticoid receptor is responsible for some of its side effects, an activity that is significantly reduced with Asoprisnil. The unique, tissue-selective activity of Asoprisnil held promise for gynecological therapies such as uterine fibroids and endometriosis, aiming to provide therapeutic benefits while minimizing off-target effects. However, the development of this compound was discontinued (B1498344) due to endometrial safety concerns in long-term studies.
The study of these two compounds provides valuable insights into the structure-activity relationships of progesterone receptor ligands and highlights the therapeutic potential and challenges associated with modulating this critical signaling pathway.
References
A Comparative Analysis of Asoprisnil Ecamate and Ulipristal Acetate for the Treatment of Uterine Fibroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asoprisnil ecamate and Ulipristal acetate (B1210297), two selective progesterone (B1679170) receptor modulators (SPRMs) investigated for the management of uterine fibroids. The comparison is based on their mechanism of action, clinical efficacy, and safety profiles as reported in preclinical and clinical studies. While direct head-to-head clinical trials are limited, this document synthesizes available data to offer a comprehensive overview for research and development purposes.
Mechanism of Action: Modulating the Progesterone Receptor
Both this compound and Ulipristal acetate exert their therapeutic effects by targeting the progesterone receptor (PR), a key driver in the pathophysiology of uterine fibroids.[1][2] Progesterone, by binding to its receptor, promotes the growth of fibroids.[1] SPRMs like Asoprisnil and Ulipristal acetate modulate this pathway, leading to a reduction in fibroid size and associated symptoms.[1][3]
This compound , a prodrug of Asoprisnil, is characterized by a mixed progesterone receptor agonist and antagonist profile. This tissue-selective activity was designed to inhibit endometrial proliferation and reduce fibroid volume while minimizing estrogen deprivation side effects. Asoprisnil has been shown to suppress uterine bleeding and reduce the volume of uterine fibroids in a dose-dependent manner. Its mechanism involves inducing apoptosis in fibroid cells, partly through the activation of the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway.
Ulipristal acetate (UPA) also demonstrates tissue-specific mixed agonist and antagonist effects on the progesterone receptor. In uterine fibroid cells, its antagonistic properties inhibit cell proliferation and induce programmed cell death (apoptosis). This leads to a reduction in fibroid volume. Furthermore, UPA's effects on the endometrium and the hypothalamic-pituitary-ovarian axis contribute to the control of uterine bleeding.
Signaling Pathway Diagrams
Clinical Efficacy
Clinical trials have demonstrated the efficacy of both this compound and Ulipristal acetate in treating the primary symptoms of uterine fibroids: heavy menstrual bleeding and fibroid volume.
Quantitative Data Summary
| Efficacy Endpoint | This compound (10 mg) | This compound (25 mg) | Ulipristal acetate (5 mg) | Ulipristal acetate (10 mg) | Placebo |
| Bleeding Control | |||||
| Achievement of Amenorrhea | Up to 77% (monthly rate) | Up to 94% (monthly rate) | 91% by week 13 | 92% by week 13 | 19% by week 13 |
| Median Time to Amenorrhea | Not explicitly stated | Not explicitly stated | 7 days | 5-7 days | Not applicable |
| Fibroid Volume Reduction | |||||
| Median Reduction (12 months) | -48% | -63% | -36% (at 13 weeks) | -42% (at 13 weeks) | +16% |
| Uterine Volume Reduction | |||||
| Median Reduction (12 months) | -28% | -39% | -22% (at 13 weeks) | -20% (at 13 weeks) | +13% |
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. However, its development was discontinued (B1498344) due to long-term endometrial safety concerns. Uninterrupted long-term treatment with Asoprisnil led to an increase in endometrial thickness and other endometrial changes, raising concerns about the potential long-term consequences.
Ulipristal acetate has also demonstrated a favorable tolerability profile in numerous studies. However, concerns about rare but serious liver injury have led to restrictions on its use in some regions. The European Medicines Agency has recommended that UPA for uterine fibroids be used only in premenopausal women for whom surgical procedures are not appropriate or have failed.
Experimental Protocols
This compound: McPhail Test (Generalized Protocol)
The McPhail test is a classical in vivo assay to assess progestogenic and anti-progestogenic activity.
-
Animal Model: Immature female rabbits.
-
Priming: Daily administration of estrogen for a defined period to induce endometrial proliferation.
-
Treatment: Administration of the test compound (e.g., Asoprisnil) or a vehicle control for several consecutive days.
-
Endpoint: Histological evaluation of the endometrium to assess the degree of glandular proliferation and differentiation, which is indicative of progestogenic or anti-progestogenic effects.
References
Head-to-head analysis of Asoprisnil ecamate and progesterone on endometrial tissue
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of the natural hormone Progesterone (B1679170) and the synthetic selective progesterone receptor modulator (SPRM), Asoprisnil ecamate, on endometrial tissue. While Progesterone is fundamental to the physiological regulation of the menstrual cycle and pregnancy, this compound was developed as a therapeutic agent for gynecological conditions such as uterine fibroids and endometriosis.[1][2] This document synthesizes data from preclinical and clinical studies to objectively compare their mechanisms of action, effects on cellular proliferation and gene expression, and resulting morphological changes in the endometrium.
Mechanism of Action: A Tale of Two Modulators
Both Progesterone and Asoprisnil exert their effects via the progesterone receptor (PR), a nuclear transcription factor. However, their interaction with the PR and subsequent downstream signaling pathways differ significantly, leading to distinct physiological and therapeutic outcomes.
Progesterone: As the natural ligand, Progesterone acts as a full agonist of the PR.[1] During the luteal phase of the menstrual cycle, Progesterone transforms the estrogen-primed proliferative endometrium into a secretory state receptive to embryo implantation.[1][3] This involves activating PR-mediated gene transcription that suppresses epithelial cell proliferation and promotes the differentiation of stromal cells, a process known as decidualization.
This compound: Asoprisnil, the active metabolite of this compound, is a SPRM characterized by a mixed partial agonist and antagonist profile. Upon binding the PR, Asoprisnil induces a unique receptor conformation, distinct from that caused by Progesterone. This leads to the differential recruitment of transcriptional coactivators and corepressors in a tissue-specific manner. Within the endometrium, this results in a potent antiproliferative effect, even in the presence of follicular phase estrogen concentrations. This unique action made it a promising therapeutic for hyper-proliferative gynecological disorders.
Signaling Pathway Diagrams
Caption: Simplified signaling pathway of Progesterone in endometrial cells.
Caption: Differential signaling of Asoprisnil in endometrial cells.
Comparative Data on Endometrial Effects
The distinct mechanisms of Progesterone and Asoprisnil translate into markedly different effects on endometrial proliferation, gene expression, and histology.
Table 1: Effects on Endometrial Proliferation & Morphology
| Feature | Progesterone (Physiological Effect) | This compound (Pharmacological Effect) |
| Epithelial Proliferation | Suppresses estrogen-induced proliferation during the luteal phase. | Low levels of mitotic activity in endometrial glands. |
| Stromal Proliferation | Promotes differentiation (decidualization), not proliferation. | Significant dose-dependent decrease in stromal Ki-67 expression. |
| Endometrial Thickness | Increases post-ovulation to prepare for implantation. | Decreased endometrial thickness in short-term studies. However, long-term use led to increased thickness and cystic changes. |
| Histological Appearance | Transforms endometrium to a secretory state. | Induces a unique "non-physiologic secretory effect" with partially developed glands and stromal changes. |
| Vascular Changes | Promotes spiral artery development. | Induces unusual, thick-walled muscular arterioles specific to the endometrium. |
| Clinical Outcome | Regulates the menstrual cycle; essential for pregnancy. | Induces amenorrhea (suppression of uterine bleeding). |
Table 2: Effects on Gene & Protein Expression
| Target | Progesterone | This compound |
| Proliferation Markers (Ki-67) | Levels are low in the secretory phase due to Progesterone's antiproliferative action. | No significant change in glandular epithelium, but a significant decrease in stromal Ki-67. |
| Tumor Suppressor PTEN | N/A (physiologically regulated) | No significant alteration of endometrial PTEN expression. |
| Progesterone Receptor (PR) | Maintains PR expression. | Causes a marked downregulation of stromal PR expression. |
| IL-15 Pathway | Supports the IL-15 pathway, crucial for uterine Natural Killer (uNK) cell function. | Significantly reduces genes in the IL-15 pathway. |
| uNK Cells (CD56+) | Supports the proliferation of uNK cells in the secretory phase. | Leads to a striking reduction and virtual absence of uNK cells. |
Experimental Protocols
The data presented in this guide are derived from rigorous experimental designs, including randomized clinical trials and in vitro assays.
A. Clinical Trial Methodology for Endometrial Assessment
A common design to assess the in vivo effects of these compounds on human endometrial tissue is a double-blind, randomized, placebo-controlled trial.
-
Study Population: Patients with symptomatic uterine leiomyomata scheduled for hysterectomy.
-
Intervention: Daily oral administration of this compound (e.g., 10 mg or 25 mg doses) or a matching placebo for a predefined period (e.g., 12 weeks) before the scheduled surgery.
-
Tissue Collection: Following hysterectomy, full-thickness samples of the endometrium, myometrium, and leiomyoma tissue are collected for analysis.
-
Primary Analysis:
-
Morphological Assessment: Systematic histological review of tissue sections stained with Hematoxylin and Eosin (H&E).
-
Immunohistochemistry (IHC): Staining for specific protein markers to quantify cellular processes.
-
Proliferation: Ki-67 and phospho-histone H3 (PH3) are used to identify cells undergoing division.
-
Other Markers: PTEN (tumor suppressor) or CD56 (uNK cells) can be assessed to investigate specific mechanistic pathways.
-
-
-
Quantification: Stained cells are counted using methods like stereology or histoscores to provide quantitative, objective data for statistical comparison between treatment and placebo groups.
Caption: Typical experimental workflow for clinical endometrial studies.
B. In Vitro PR Transactivation Assay
This assay is used to determine if a compound acts as a PR agonist or antagonist.
-
Objective: To measure the functional activity of Asoprisnil at the progesterone receptor.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa or T47D) is cultured.
-
Transfection: Cells are transiently transfected with two plasmids: one that expresses the human progesterone receptor (PR) and a second "reporter" plasmid. The reporter plasmid contains a Progesterone Response Element (PRE) sequence linked to a gene for a measurable enzyme, like luciferase.
-
Treatment: The transfected cells are treated with:
-
The test compound (Asoprisnil) alone to measure agonist activity.
-
The test compound in combination with Progesterone to measure antagonist activity.
-
-
Measurement: After incubation, the cells are lysed, and the activity of the luciferase enzyme is measured.
-
-
Data Interpretation: An increase in luciferase activity indicates PR activation (agonist effect), while a decrease in Progesterone-induced luciferase activity indicates PR inhibition (antagonist effect).
Summary and Conclusion
Progesterone and this compound modulate the same receptor but produce vastly different effects on the endometrium. Progesterone is the natural, full agonist indispensable for establishing a secretory endometrium capable of supporting pregnancy. Its action is cyclical and tightly regulated.
Asoprisnil, as a synthetic SPRM, leverages a mixed agonist/antagonist profile to exert a potent, tissue-selective antiproliferative effect on the endometrium. This action, particularly the suppression of stromal proliferation and the IL-15 pathway, underlies its efficacy in controlling uterine bleeding and reducing fibroid volume. However, the development of Asoprisnil was ultimately discontinued (B1498344) due to long-term endometrial safety concerns, including the development of non-physiological cystic changes.
This head-to-head comparison highlights the distinct biological roles of a natural hormone versus a synthetic modulator. While Asoprisnil demonstrated therapeutic potential, its long-term safety profile underscores the complexity of modulating the progesterone receptor and the critical importance of understanding the tissue-specific consequences of such interventions.
References
A Comparative Guide to the Efficacy of Asoprisnil Ecamate and Other Selective Progesterone Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Progesterone (B1679170) Receptor Modulators (SPRMs) are a class of compounds that exhibit tissue-selective agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor (PR).[1] This unique pharmacological profile has made them a focal point in the development of therapies for progesterone-dependent gynecological conditions such as uterine fibroids and endometriosis.[1] Asoprisnil ecamate, a synthetic, steroidal SPRM, has been extensively studied for these indications.[2] This guide provides an objective comparison of the efficacy of this compound with other notable SPRMs, including Ulipristal Acetate (B1210297) and Vilaprisan, supported by available experimental and clinical data. While development of Asoprisnil was discontinued (B1498344) due to endometrial safety concerns in long-term use, its biological profile remains of significant scientific interest.[3][4]
Mechanism of Action: A Common Target with Nuanced Interactions
SPRMs exert their effects by binding to the progesterone receptor, a nuclear transcription factor. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to progesterone response elements (PREs) on DNA to modulate the transcription of target genes. The tissue-selective effects of SPRMs are attributed to their ability to induce different receptor conformations, leading to the differential recruitment of coactivators or corepressors in various cell types.
Asoprisnil, the active metabolite of this compound, is characterized by a unique mixed profile of progesterone receptor agonist and antagonist activities. In uterine leiomyoma cells, it has been shown to inhibit proliferation and induce apoptosis, in part by activating the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway. Unlike pure progesterone antagonists, Asoprisnil's mechanism involves a distinct interaction with the progesterone receptor, leading to a differential recruitment of coactivators and corepressors, which in turn modulates gene transcription.
dot
Caption: Generalized signaling pathway of Selective Progesterone Receptor Modulators (SPRMs).
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies on the efficacy of this compound and other SPRMs. Direct head-to-head comparative trials are limited, and thus, data are compiled from separate studies.
Table 1: Comparative Receptor Binding Affinity of SPRMs
Note: Quantitative binding affinity data (Ki or IC50 values) for all compounds were not consistently available in the reviewed literature, hence some entries are qualitative. Data should be interpreted with caution due to variations in experimental conditions between studies.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Asoprisnil | Progesterone Receptor (Human) | 0.85 ± 0.01 | |
| Glucocorticoid Receptor | Moderate Affinity | ||
| Androgen Receptor | Low Affinity | ||
| Ulipristal Acetate | Progesterone Receptor | High Affinity | |
| Glucocorticoid Receptor | Binds to GR | ||
| Vilaprisan | Progesterone Receptor | High Potency | |
| Glucocorticoid Receptor | Significantly lower than mifepristone | ||
| Telapristone Acetate | Progesterone Receptor | Not specified | |
| Glucocorticoid Receptor | Some antiglucocorticoid activity |
Table 2: Clinical Efficacy of SPRMs in the Treatment of Uterine Fibroids
| Compound | Dosage | Duration | Primary Efficacy Endpoint | % Reduction in Fibroid Volume (Median) | Amenorrhea Rate | Reference(s) |
| This compound | 10 mg/day | 12 months | ≥50% reduction in monthly blood loss, Hb ≥11 g/dL or increase of ≥1 g/dL, no interventional therapy | Up to -48% | 66-78% | |
| 25 mg/day | 12 months | ≥50% reduction in monthly blood loss, Hb ≥11 g/dL or increase of ≥1 g/dL, no interventional therapy | Up to -63% | 83-93% | ||
| Ulipristal Acetate | 5 mg/day | 13 weeks | Control of uterine bleeding | -36% | ~91% | |
| 10 mg/day | 13 weeks | Control of uterine bleeding | -42% | ~92% | ||
| 10 mg/day | 4 x 3-month courses | Amenorrhea, fibroid volume | -72% after 4th course | 90% in 4th course | ||
| Vilaprisan | 2 mg/day | 12 weeks | Absence of bleeding/spotting | -29.9% | 62.9% (complete absence of bleeding) |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are representative protocols for key experiments cited in the evaluation of SPRMs.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test SPRM for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test SPRM (e.g., Asoprisnil)
-
Radiolabeled progestin (e.g., [³H]-promegestone)
-
Unlabeled progesterone (for non-specific binding control)
-
Receptor source: Cytosolic fraction from tissues or cells expressing the progesterone receptor (e.g., human uterine tissue, T47D cells)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and counter
Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to obtain a cytosolic fraction containing the progesterone receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and competitor concentrations.
-
Incubation: To each tube, add the receptor preparation, the radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of unlabeled progesterone (for non-specific binding), or varying concentrations of the test SPRM. Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by filtration through glass fiber filters that retain the receptor-ligand complexes.
-
Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
dot
Caption: Experimental workflow for a radioligand binding assay.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of a test SPRM on uterine leiomyoma cells.
Materials:
-
Primary human uterine leiomyoma cells or a suitable cell line (e.g., UtLM cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test SPRM (e.g., Asoprisnil) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the uterine leiomyoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test SPRM or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for the treatment to take effect.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
dot
Caption: Experimental workflow for an in vitro cell proliferation assay.
Conclusion
This compound and other SPRMs have demonstrated significant efficacy in preclinical and clinical studies for the treatment of uterine fibroids. They effectively reduce uterine bleeding and fibroid volume, offering a promising medical alternative to surgical interventions. The choice of a specific SPRM for therapeutic development depends on a comprehensive evaluation of its efficacy, safety profile, and tissue-specific effects. While this compound showed strong efficacy, its development was halted due to long-term endometrial safety concerns, highlighting the critical importance of thorough long-term safety assessments for this class of drugs. Further head-to-head comparative studies with standardized methodologies are warranted to fully elucidate the relative efficacy and safety of different SPRMs.
References
Cross-Species Metabolic Profile of Asoprisnil Ecamate: A Comparative Analysis
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Asoprisnil ecamate (J956) is a selective progesterone (B1679170) receptor modulator (SPRM) that was developed as a prodrug of its active metabolite, Asoprisnil (J867). Asoprisnil exhibits a unique mixed progesterone receptor agonist and antagonist profile, which has been investigated for potential therapeutic applications in gynecological conditions such as endometriosis and uterine fibroids. Understanding the cross-species metabolism of this compound is crucial for the extrapolation of preclinical safety and efficacy data to humans. This guide provides a comparative overview of the metabolism of this compound in various species, including humans, monkeys, rats, and dogs, supported by available experimental data and detailed methodologies.
Metabolic Activation and Major Pathways
This compound is rapidly and extensively converted to its active form, Asoprisnil (J867), through hydrolysis. The primary metabolic pathway for Asoprisnil involves cytochrome P450 (CYP450) mediated oxidation. The major metabolite identified across all species is J912, which is formed via 17β-O-demethylation of Asoprisnil.[1] Importantly, J912 is also pharmacologically active, contributing to the overall therapeutic effect.[1][2]
While the metabolic pathways are qualitatively similar across humans and preclinical animal species, quantitative differences in the rate and extent of metabolite formation are expected.[1] These differences can be attributed to variations in the expression and activity of specific CYP450 isoforms among species.
Quantitative Comparison of Metabolism
Table 1: Key Molecules in the this compound Metabolic Pathway
| Compound Name | Code Name | Role |
| This compound | J956 | Prodrug |
| Asoprisnil | J867 | Active drug |
| 4-((4-methoxy-2-(p-tolyl)naphthalen-1-yl)(p-tolyl)methylene)cyclohexa-2,5-dien-1-one | J912 | Active metabolite |
Experimental Protocols
Detailed experimental protocols for the cross-species metabolism studies of this compound are often proprietary. However, based on standard industry practices for in vitro metabolism studies, a general methodology can be outlined.
In Vitro Metabolism in Liver Microsomes
This experiment aims to determine the rate of metabolism of Asoprisnil and the formation of its major metabolite, J912, in liver microsomes from different species.
Materials:
-
Asoprisnil
-
Pooled liver microsomes from human, monkey (Cynomolgus), rat (Sprague-Dawley), and dog (Beagle)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
-
HPLC-MS/MS system
Procedure:
-
Incubation Preparation: A master mix for each species is prepared containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: The master mixes are pre-incubated at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding Asoprisnil (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-warmed master mix.
-
Incubation: The reaction mixtures are incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold quenching solution, typically acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Analytical Quantification: The concentrations of the remaining Asoprisnil and the formed J912 in the supernatant are determined using a validated HPLC-MS/MS method.
Data Analysis:
-
The rate of disappearance of Asoprisnil is used to calculate the intrinsic clearance (CLint).
-
The rate of formation of J912 is plotted over time to determine the kinetics of its production.
-
The results from different species are compared to identify quantitative differences in metabolism.
Analytical Method: HPLC-MS/MS for Quantification
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying Asoprisnil and its metabolites in biological matrices.
Typical Parameters:
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Asoprisnil, J912, and the internal standard to ensure selectivity and sensitivity.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
References
Asoprisnil Ecamate: A Comparative Benchmark Against Current Endometriosis Therapies
For Researchers, Scientists, and Drug Development Professionals
Endometriosis, a chronic and often debilitating condition, presents a significant challenge in gynecological care. Current treatment strategies primarily focus on hormonal suppression to manage symptoms, but are often associated with undesirable side effects and recurrence upon cessation of therapy. This guide provides a comparative analysis of Asoprisnil ecamate, a selective progesterone (B1679170) receptor modulator (SPRM), against established endometriosis treatments, including GnRH agonists, progestins, and combined oral contraceptives (COCs). The development of this compound for endometriosis was discontinued (B1498344) due to long-term endometrial safety concerns, a critical factor in its comparative profile.[1][2]
Mechanism of Action: A Divergent Approach
Current hormonal treatments for endometriosis predominantly aim to create a hypoestrogenic environment, thereby suppressing the growth of endometriotic lesions.[3] In contrast, this compound, a prodrug of asoprisnil, offered a unique, tissue-selective mechanism of action.[1][2]
This compound acts as a selective progesterone receptor modulator (SPRM) with a mixed agonist and antagonist profile on the progesterone receptor (PR). This was intended to induce antiproliferative effects on the endometrium while maintaining basal estrogen levels, potentially avoiding the side effects of estrogen deprivation.
Current Standard-of-Care Treatments:
-
GnRH Agonists: These drugs induce a state of medical menopause by downregulating the pituitary-gonadal axis, leading to profound hypoestrogenism.
-
Progestins: Synthetic forms of progesterone, progestins suppress the growth of endometrial tissue through various mechanisms, including inhibiting ovulation and directly acting on the endometriotic implants.
-
Combined Oral Contraceptives (COCs): COCs induce a state of anovulation and create a stable hormonal environment, leading to the thinning of the endometrium.
Comparative Efficacy in Pain Reduction
Direct head-to-head clinical trials comparing this compound with other active treatments for endometriosis are limited. The available data for this compound in endometriosis is primarily from placebo-controlled studies.
Table 1: Quantitative Comparison of Efficacy in Reducing Endometriosis-Associated Pain
| Treatment Class | Drug(s) | Study Population | Primary Efficacy Endpoint | Key Findings |
| SPRM | This compound | Women with endometriosis | Reduction in dysmenorrhea and nonmenstrual pelvic pain | Statistically significant reduction in dysmenorrhea compared to placebo at doses of 5, 10, and 25 mg. Also effective in reducing nonmenstrual pelvic pain. |
| GnRH Agonists | Leuprolide acetate, Goserelin, Triptorelin | Women with symptomatic endometriosis | Reduction in pain scores and lesion size | Significant reduction in pain symptoms, with some studies showing a 50% reduction in lesion size compared to a 17% increase with placebo. |
| Progestins | Dienogest, Medroxyprogesterone acetate | Women with endometriosis | Reduction in pain symptoms | Significantly improved pain symptoms compared to placebo. Some studies show efficacy comparable to GnRH agonists in pain relief. |
| COCs | Various formulations | Women with endometriosis-associated pain | Reduction in dysmenorrhea and nonmenstrual pelvic pain | Statistically significant improvement in dysmenorrhea compared to placebo. |
Safety and Tolerability Profile
A critical point of differentiation for this compound is its safety profile, which ultimately led to the cessation of its development.
Table 2: Comparative Safety and Tolerability Profile
| Treatment Class | Common Adverse Events | Long-term Concerns |
| SPRM (this compound) | Generally well-tolerated in short-term studies. | Endometrial hyperplasia and other endometrial safety concerns observed in long-term studies. |
| GnRH Agonists | Hot flashes, vaginal dryness, decreased libido, bone mineral density loss (hypoestrogenic side effects). | Bone loss with prolonged use, requiring add-back therapy. |
| Progestins | Irregular bleeding, spotting, breast tenderness, mood disturbances. | Long-term data is generally favorable, but breakthrough bleeding can be a persistent issue. |
| COCs | Headaches, weight gain, nausea, mood changes. | Increased risk of thromboembolic events, particularly in susceptible individuals. |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by modulating the progesterone receptor. The following diagram illustrates its proposed mechanism of action.
References
Replicating Clinical Trial Success of Asoprisnil Ecamate in the Laboratory: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Asoprisnil ecamate, a selective progesterone (B1679170) receptor modulator (SPRM), showed significant promise in clinical trials for the management of uterine fibroids and endometriosis.[1][2][3] Despite its development being discontinued (B1498344) due to long-term endometrial safety concerns, its unique mixed agonist and antagonist profile remains a subject of scientific interest.[1] This guide provides a framework for replicating the key findings of this compound's clinical trials in a laboratory setting, offering a comparative analysis with other SPRMs and detailed experimental protocols.
Clinical Trial Performance of this compound
This compound, the prodrug of asoprisnil, demonstrated efficacy in controlling uterine bleeding and reducing fibroid volume in a dose-dependent manner.[1] Phase II and III clinical trials provided robust data on its clinical effects.
| Parameter | This compound | Placebo | Reference |
| Indication | Uterine Fibroids with Heavy Menstrual Bleeding | - | |
| Dosage | 10 mg and 25 mg once daily | - | |
| Treatment Duration | 12 months | - | |
| Primary Endpoint Achievement | 90% (10 mg), 93% (25 mg) | 35% | |
| Amenorrhea Rate (at 12 months) | 66-78% (10 mg), 83-93% (25 mg) | 3-12% | |
| Median Fibroid Volume Reduction | -48% (10 mg), -63% (25 mg) | +16% | |
| Median Uterine Volume Reduction | -28% (10 mg), -39% (25 mg) | +13% |
Comparative Analysis with Alternative SPRMs
To provide a broader context, this section compares the clinical trial outcomes of Asoprisnil with two other notable SPRMs, Ulipristal (B1683391) Acetate (B1210297) and Vilaprisan.
| Parameter | This compound | Ulipristal Acetate | Vilaprisan |
| Dosage for Uterine Fibroids | 10-25 mg/day | 5-10 mg/day | 2 mg/day |
| Amenorrhea Rate | High (up to 93%) | High (up to 92%) | High (up to 83.3%) |
| Fibroid Volume Reduction | Significant (up to -63%) | Significant (up to -72.1% after 4 courses) | Significant (up to -41%) |
| Endometrial Effects | Endometrial thickening, safety concerns | Progesterone Receptor Modulator Associated Endometrial Changes (PAEC) | Investigated for favorable hepatic safety profile |
| Development Status | Discontinued | Approved in Europe and Canada (with restrictions) | Development terminated |
Experimental Protocols for In-Vitro Replication
The following protocols outline key experiments to assess the pharmacological profile of this compound and its comparators in a laboratory setting.
Progesterone Receptor Binding Assay
This assay determines the binding affinity of a compound to the progesterone receptor.
Objective: To determine the inhibitory constant (Ki) of Asoprisnil for the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: Utilize cytosol preparations from cells or tissues expressing the progesterone receptor (e.g., T47D breast cancer cells).
-
Radioligand: Use a radiolabeled progestin, such as [3H]-ORG 2058.
-
Competitive Binding: Incubate a constant concentration of the radioligand with the receptor source in the presence of increasing concentrations of the test compound (Asoprisnil).
-
Separation: Separate receptor-bound from unbound radioligand using a method like filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Progesterone Receptor Transactivation Assay
This cell-based assay evaluates the functional agonist or antagonist activity of a compound.
Objective: To quantify the agonist and antagonist activity of Asoprisnil on the progesterone receptor.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as HeLa or T47D, that is responsive to progestins.
-
Transfection: Co-transfect the cells with an expression vector for the human progesterone receptor and a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase). A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Treatment:
-
Agonist Mode: Treat the transfected cells with varying concentrations of Asoprisnil alone.
-
Antagonist Mode: Co-treat the cells with a known progesterone agonist (e.g., progesterone or R5020) and varying concentrations of Asoprisnil.
-
-
Lysis and Reporter Assay: After incubation, lyse the cells and measure the activity of both the primary (e.g., firefly luciferase) and control (e.g., Renilla luciferase) reporter enzymes.
-
Data Analysis:
-
Agonist Activity: Normalize the primary reporter activity to the control reporter activity. Plot the fold induction of reporter activity against the logarithm of the Asoprisnil concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Activity: Plot the percentage inhibition of the agonist-induced reporter activity against the logarithm of the Asoprisnil concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).
-
Visualizing Molecular Pathways and Experimental Design
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Asoprisnil's Signaling Pathway.
Caption: In-Vitro Experimental Workflow.
References
- 1. contemporaryobgyn.net [contemporaryobgyn.net]
- 2. Effects of ulipristal acetate in patients with symptomatic uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Asoprisnil Ecamate: An In Vivo Comparative Guide to its Anti-Uterotrophic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of Asoprisnil (B1665293) ecamate's anti-uterotrophic effects, offering a comparative analysis with other relevant therapeutic alternatives. Asoprisnil ecamate, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated a unique mixed agonist and antagonist profile in preclinical and clinical studies.[1] Its development, however, was discontinued (B1498344) due to endometrial safety concerns in long-term studies, a critical consideration for researchers in this field.[1][2]
Mechanism of Action: A Selective Approach
This compound exerts its effects by binding to the progesterone receptor (PR), acting as a partial agonist or antagonist depending on the target tissue.[3][4] This tissue-selective action allows it to produce anti-proliferative effects on the endometrium and uterine fibroids. Unlike full progesterone receptor antagonists, Asoprisnil's mixed profile was designed to mitigate some of the side effects associated with complete progesterone blockade.
Comparative Efficacy: In Vivo Studies
The anti-uterotrophic effects of Asoprisnil have been evaluated in various animal models and clinical trials. This section summarizes the key quantitative data and compares it with other selective progesterone receptor modulators (SPRMs) and Gonadotropin-Releasing Hormone (GnRH) agonists.
Preclinical Data: Animal Models
| Compound | Animal Model | Dosage | Key Anti-Uterotrophic Effects | Reference |
| Asoprisnil | Rabbit | Not Specified | Partial agonist and antagonist effects on the endometrium | |
| Asoprisnil | Guinea Pig (normal and ovariectomized) | Not Specified | Pronounced anti-uterotrophic effects | |
| Asoprisnil | Cynomolgus Monkey | Not Specified | Abolished menstrual cyclicity and induced endometrial atrophy |
Clinical Data: Uterine Fibroids in Women
| Compound | Dosage | Duration of Treatment | Reduction in Uterine/Fibroid Volume | Induction of Amenorrhea | Reference |
| Asoprisnil | 5 mg/day | 12 weeks | Dose-dependent reduction | 28% of women | |
| Asoprisnil | 10 mg/day | 12 weeks | Dose-dependent reduction | 64% of women | |
| Asoprisnil | 25 mg/day | 12 weeks | 36% reduction in leiomyoma volume | 83% of women | |
| Asoprisnil | 10 mg/day | 12-24 months | 55.7% median decrease in primary fibroid volume | Up to 77% of women | |
| Asoprisnil | 25 mg/day | 12-24 months | 75.2% median decrease in primary fibroid volume | Up to 94% of women | |
| Ulipristal Acetate | 5 mg or 10 mg/day | 12 weeks | Significant reduction in fibroid size | - | |
| GnRH Agonist (Triptorelin) | - | 12 weeks | - | - |
Experimental Protocols
McPhail Test (Generalized for Anti-Uterotrophic Activity)
-
Animal Model: Immature female rabbits.
-
Priming: Daily administration of estrogen for a defined period to induce endometrial proliferation.
-
Treatment: Administration of the test compound (e.g., asoprisnil) or a vehicle control for several consecutive days.
-
Endpoint Analysis: The uterus is excised, weighed, and histologically examined to assess the degree of endometrial proliferation or inhibition thereof. The McPhail scale is often used to score the progestational changes in the endometrium.
In Vivo Studies in Women with Uterine Fibroids
-
Study Design: Phase II and III, randomized, double-blind, placebo-controlled trials.
-
Participants: Premenopausal women with symptomatic uterine fibroids.
-
Intervention: Daily oral administration of Asoprisnil (e.g., 5, 10, or 25 mg), placebo, or a comparator drug for a specified duration (e.g., 12 weeks to 12 months).
-
Primary Endpoints:
-
Change in uterine and dominant fibroid volume, as measured by magnetic resonance imaging (MRI) or ultrasound.
-
Reduction in menstrual bleeding, often assessed using a pictorial blood loss assessment chart (PBAC).
-
Induction of amenorrhea.
-
-
Safety Endpoints: Assessment of endometrial histology through biopsies, monitoring of adverse events, and evaluation of bone mineral density and lipid profiles in long-term studies.
Signaling Pathways and Experimental Workflows
Caption: Asoprisnil's mechanism of action on target cells.
Caption: In vivo validation workflow for Asoprisnil.
Conclusion and Future Directions
This compound demonstrated significant anti-uterotrophic effects in both preclinical and clinical settings, effectively reducing uterine fibroid volume and controlling bleeding. However, the emergence of endometrial safety concerns during long-term administration led to the discontinuation of its development. This underscores the critical importance of thorough long-term safety assessments for novel SPRMs.
For researchers and drug development professionals, the story of Asoprisnil provides valuable lessons. Future development of SPRMs for gynecological conditions will need to focus on optimizing the balance between efficacy and endometrial safety. Further research into the molecular mechanisms that differentiate the effects of various SPRMs on the endometrium is crucial for designing next-generation therapies with improved safety profiles. The comparative data presented in this guide can serve as a benchmark for the evaluation of new compounds in this therapeutic area.
References
- 1. benchchem.com [benchchem.com]
- 2. A 12-month extension study to evaluate the safety and efficacy of asoprisnil in women with heavy menstrual bleeding and uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Induced by Selective Progesterone Receptor Modulators (SPRMs)
This guide provides a detailed comparative analysis of the gene expression profiles induced by different Selective Progesterone (B1679170) Receptor Modulators (SPRMs), offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly available experimental data. It is important to note that a direct comparative study analyzing the global gene expression profiles of Ulipristal Acetate, Mifepristone, and Telapristone Acetate under identical experimental conditions is not currently available in the public domain. Therefore, the data is presented for each SPRM individually, with direct comparisons highlighted where overlapping data exists.
Introduction to SPRMs and Their Mechanism of Action
Selective Progesterone Receptor Modulators (SPRMs) are a class of synthetic compounds that bind to the progesterone receptor (PR) and exert tissue-specific agonist, antagonist, or mixed agonist/antagonist effects. This tissue selectivity allows for targeted therapeutic applications while minimizing the side effects associated with pure progesterone agonists or antagonists. The differential activity of SPRMs is influenced by the specific ligand, the ratio of progesterone receptor isoforms (PR-A and PR-B) in the target tissue, and the differential recruitment of coactivators and corepressors to the promoter regions of target genes.
The primary mechanism of action of SPRMs involves the modulation of gene transcription. Upon binding to the PR, SPRMs induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The SPRM-PR complex then binds to progesterone response elements (PREs) on the DNA, where it recruits a complex of coregulatory proteins that either activate or repress the transcription of target genes.
Data Presentation: Comparative Gene Expression Profiles
The following tables summarize the known effects of Ulipristal Acetate, Mifepristone, and Telapristone Acetate on gene expression in relevant cell types.
Table 1: Gene Expression Changes Induced by Ulipristal Acetate (UPA)
| Tissue/Cell Line | Experimental Approach | Key Findings | Notable Differentially Expressed Genes | Reference |
| Human Endometrial Biopsies | Microarray | Induces a non-receptive endometrial phenotype when administered at mid-cycle. | Down-regulation of genes associated with endometrial receptivity. | [1] |
| Human Endometrial Stromal Cells | qPCR | Does not significantly alter the expression of HAND2 or its downstream target FGF18. | HAND2, FGF18 | [2][3] |
| Human Uterine Myomas | PCR Array | Represses genes involved in cell adhesion and survival in UPA-responsive tumors. | ITGB4 (down), TNC (down), BIRC5 (survivin, down) | [4] |
| Human Endometrium | Microarray (miRNA) | Modifies the expression of 59 miRNAs involved in cell cycle, carcinogenesis, and inflammation. | miR-21-3p (down), miR-188-5p (down), miR-205-5p (down) | [5] |
Table 2: Gene Expression Changes Induced by Mifepristone (RU486)
| Tissue/Cell Line | Experimental Approach | Key Findings | Notable Differentially Expressed Genes | Reference |
| Ishikawa (Endometrial Cancer) Cells | RNA-Sequencing | Regulates genes involved in cell adhesion and apoptosis. Acts as both an antagonist and agonist of progesterone. | CTNND1 (down), JUP (down), CDH2 (down), IQGAP1 (down), COL2A1 (down) | |
| Ishikawa (Endometrial Cancer) Cells | Microarray | Upregulates genes in the p53 pathway. | 255 genes up-regulated, 127 genes down-regulated. | |
| Human Endometrial Stromal Cells | qPCR | Suppresses the expression of HAND2 and elevates its downstream target FGF18. | HAND2 (down), FGF18 (up) | |
| Endometrium with PAEC | Microarray | Up-regulates genes involved in the structural architecture of the tissue. | THY1 (up), ADAM12 (up), TN-C (up) |
Table 3: Gene Expression and Progesterone Receptor Binding Changes Induced by Telapristone Acetate (TPA)
| Tissue/Cell Line | Experimental Approach | Key Findings | Notable Effects | Reference |
| T47D (Breast Cancer) Cells | ChIP-seq | Globally reduces progesterone receptor (PR) recruitment to chromatin. | Reduced PR binding at target gene regions (ACSL1, GREB1, NOTCH2, PACSIN1). | |
| T47D (Breast Cancer) Cells | Rapid Immunoprecipitation Mass Spectrometry | Changes coregulator recruitment to PR, notably recruiting the corepressor TRPS1. | Recruitment of TRPS1, LASP1, and AP1G1 to the PR complex. |
Experimental Protocols
This protocol provides a general framework for RNA isolation. Specific details may vary based on the starting material and the kit manufacturer's instructions.
-
Sample Collection and Storage:
-
Endometrial biopsies are obtained using a Pipelle catheter and immediately placed in an RNA stabilization solution (e.g., RNAlater).
-
Cultured cells (e.g., Ishikawa, T47D) are harvested by trypsinization, washed with PBS, and the cell pellet is either processed immediately or stored at -80°C.
-
-
RNA Extraction:
-
Total RNA is extracted using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
For tissue samples, homogenization is performed using a bead mill or rotor-stator homogenizer in the lysis buffer provided with the kit.
-
An on-column DNase digestion step is included to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), measuring the A260/280 and A260/230 ratios.
-
The integrity of the RNA is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), which provides an RNA Integrity Number (RIN). A RIN value of ≥ 7 is generally considered suitable for RNA-sequencing.
-
-
Library Preparation for RNA-Sequencing:
-
An mRNA sequencing library is prepared from 100 ng to 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
The protocol typically involves:
-
mRNA isolation: Poly(A)-containing mRNA is purified from the total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation: The purified mRNA is fragmented into smaller pieces using divalent cations under elevated temperature.
-
First-strand cDNA synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA using random primers and reverse transcriptase.
-
Second-strand cDNA synthesis: Second-strand cDNA is synthesized using DNA Polymerase I and RNase H.
-
A-tailing and adapter ligation: The cDNA fragments are end-repaired, and a single 'A' nucleotide is added to the 3' ends. Sequencing adapters with a 'T' overhang are then ligated to the A-tailed fragments.
-
PCR amplification: The library is enriched and amplified by PCR to create the final cDNA library.
-
-
-
Sequencing:
-
The prepared libraries are quantified, pooled, and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
This protocol outlines the general steps for performing a microarray experiment to analyze gene expression in endometrial tissue.
-
RNA Extraction and Quality Control:
-
Follow the same procedure as described in the RNA-Sequencing protocol (Section 1) to obtain high-quality total RNA.
-
-
cRNA Synthesis and Labeling:
-
Starting with total RNA, first-strand cDNA is synthesized using a T7-oligo(dT) primer.
-
Second-strand cDNA is then synthesized.
-
The double-stranded cDNA is used as a template for in vitro transcription to generate biotin-labeled complementary RNA (cRNA) using a T7 RNA polymerase and biotinylated UTP and CTP.
-
-
Hybridization:
-
The labeled cRNA is fragmented to a uniform size.
-
The fragmented and labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip) in a hybridization oven with rotation for a specified period (e.g., 16 hours at 45°C).
-
-
Washing and Staining:
-
After hybridization, the microarray is washed to remove non-specifically bound cRNA using an automated fluidics station.
-
The array is then stained with a streptavidin-phycoerythrin conjugate, which binds to the biotinylated cRNA.
-
-
Scanning and Data Acquisition:
-
The microarray is scanned using a high-resolution scanner to detect the fluorescence signal from the phycoerythrin.
-
The scanner generates a high-resolution image of the array, from which the intensity of each probe is quantified.
-
-
Data Analysis:
-
The raw data is pre-processed, including background correction, normalization (e.g., RMA - Robust Multi-array Average), and summarization of probe intensities to generate gene-level expression values.
-
Statistical analysis (e.g., t-test, ANOVA) is performed to identify differentially expressed genes between experimental groups.
-
This protocol describes the general workflow for performing ChIP-seq to identify the genome-wide binding sites of the progesterone receptor.
-
Cell Culture and Cross-linking:
-
Cells (e.g., T47D breast cancer cells) are cultured to approximately 80-90% confluency.
-
Proteins are cross-linked to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
The cross-linking reaction is quenched by the addition of glycine.
-
-
Cell Lysis and Chromatin Sonication:
-
Cells are harvested, washed with ice-cold PBS, and lysed to release the nuclei.
-
The isolated nuclei are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication. The efficiency of sonication is checked by running an aliquot of the sheared chromatin on an agarose (B213101) gel.
-
-
Immunoprecipitation:
-
The sheared chromatin is pre-cleared with protein A/G magnetic beads.
-
A specific antibody against the progesterone receptor is added to the chromatin and incubated overnight at 4°C with rotation to form antibody-protein-DNA complexes. A negative control immunoprecipitation is performed using a non-specific IgG antibody.
-
The antibody-protein-DNA complexes are captured by adding protein A/G magnetic beads.
-
-
Washing and Elution:
-
The beads are washed with a series of stringent buffers to remove non-specifically bound chromatin.
-
The immunoprecipitated chromatin is eluted from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
The protein-DNA cross-links are reversed by heating at 65°C for several hours in the presence of high salt.
-
Proteins are digested with Proteinase K.
-
The DNA is purified using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
A sequencing library is prepared from the purified ChIP DNA using a commercial kit. The steps are similar to RNA-seq library preparation but start with fragmented DNA (end-repair, A-tailing, adapter ligation, and PCR amplification).
-
The library is sequenced on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Sequencing reads are aligned to the reference genome.
-
Peak calling algorithms (e.g., MACS2) are used to identify regions of the genome with significant enrichment of PR binding compared to the input control.
-
The identified binding sites are annotated to nearby genes, and motif analysis is performed to identify the PR binding motif.
-
Visualization of Signaling Pathways and Workflows
Caption: Progesterone Receptor Signaling Pathway Modulation by SPRMs.
Caption: Experimental Workflow for Gene Expression & Binding Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Feasibility of RNA and DNA Extraction from Fresh Pipelle and Archival Endometrial Tissues for Use in Gene Expression and SNP Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Asoprisnil Ecamate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like Asoprisnil ecamate is a cornerstone of laboratory safety, environmental protection, and regulatory adherence. As a selective progesterone (B1679170) receptor modulator (SPRM), this compound requires careful handling throughout its lifecycle, including its final disposal. In the absence of specific public disposal guidelines from the manufacturer, a precautionary approach is mandated, treating the compound as a potentially hazardous chemical waste.[1] This guide provides a comprehensive, step-by-step protocol to ensure the safe and compliant disposal of this compound.
Core Principle: Management as Potent, Biologically Active Waste
Given the lack of specific hazard data for this compound, it must be managed as a potent, biologically active compound.[1] All waste containing this compound, whether in solid or liquid form, should be treated as hazardous chemical waste.[2] Disposal procedures must align with the guidelines for hazardous chemical waste established by your institution's Environmental Health and Safety (EHS) department, which are based on regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines a conservative and safe procedure for the disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
A laboratory coat
-
Safety goggles or glasses with side shields[2]
-
Chemical-resistant gloves
Handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation.
2. Waste Segregation: Proper segregation is critical to prevent contamination and ensure compliant disposal.
-
Do not mix this compound waste with non-hazardous trash, regular trash, or other waste streams.
-
Segregate solid waste (e.g., contaminated vials, weighing papers, pipette tips, and contaminated PPE) from liquid waste (e.g., solutions containing this compound).
3. Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
For solid waste: A securely sealed plastic bag or a rigid, puncture-resistant container is suitable.
-
For liquid waste: Use a screw-cap container that is chemically compatible with the solvent used (e.g., DMSO).
4. Labeling: Clear and accurate labeling is essential for safety and regulatory compliance. The waste container must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The names of any solvents or other chemicals present in the waste
-
Estimated quantities or concentrations of each component
-
The name of the principal investigator and the laboratory location/room number
5. Storage of Waste: Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.
-
This area should be away from general laboratory traffic.
-
Access should be restricted to authorized personnel.
6. Disposal Request and Pickup: Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for pickup and disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The primary and recommended method of disposal is through a licensed hazardous waste disposal vendor arranged by your EHS department.
7. Documentation: Maintain a detailed log of the hazardous waste generated. This documentation is crucial for regulatory compliance and should include:
-
Date of waste generation
-
Quantity of waste
-
Chemical composition of the waste
Experimental Protocols for Disposal
Detailed experimental protocols for the chemical degradation or analysis of this compound for disposal purposes are not publicly available. Any such protocol would need to be developed, validated by qualified chemists, and approved by the institution's EHS and safety committees. Therefore, reliance on a licensed hazardous waste disposal service is the recommended and standard procedure.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the decision points and necessary actions for laboratory personnel.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
